molecular formula C21H10Cl3F2N3O2S B12369015 c-Met-IN-22

c-Met-IN-22

Cat. No.: B12369015
M. Wt: 512.7 g/mol
InChI Key: GHPITRYTCJACRZ-UHFFFAOYSA-N
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Description

C-Met-IN-22 is a useful research compound. Its molecular formula is C21H10Cl3F2N3O2S and its molecular weight is 512.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C21H10Cl3F2N3O2S

Molecular Weight

512.7 g/mol

IUPAC Name

4-(3-chloro-4-fluorophenyl)-N-[4-[(2,3-dichloro-4-pyridinyl)oxy]-3-fluorophenyl]-1,3-thiazole-2-carboxamide

InChI

InChI=1S/C21H10Cl3F2N3O2S/c22-12-7-10(1-3-13(12)25)15-9-32-21(29-15)20(30)28-11-2-4-16(14(26)8-11)31-17-5-6-27-19(24)18(17)23/h1-9H,(H,28,30)

InChI Key

GHPITRYTCJACRZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C2=CSC(=N2)C(=O)NC3=CC(=C(C=C3)OC4=C(C(=NC=C4)Cl)Cl)F)Cl)F

Origin of Product

United States

Foundational & Exploratory

c-Met-IN-22: A Technical Overview of its Discovery and Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the discovery, synthesis, and biological evaluation of c-Met-IN-22, a potent and orally active inhibitor of the c-Met receptor tyrosine kinase.

Introduction to c-Met and Its Role in Oncology

The c-Met proto-oncogene encodes the c-Met protein, also known as the hepatocyte growth factor receptor (HGFR).[1] This receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play crucial roles in various cellular processes, including proliferation, survival, motility, and morphogenesis.[1][2] Under normal physiological conditions, the HGF/c-Met signaling pathway is tightly regulated and essential for embryonic development and tissue repair.[3] However, dysregulation of this pathway through mechanisms such as gene amplification, activating mutations, or protein overexpression is strongly implicated in the development and progression of numerous human cancers.[3][4] Aberrant c-Met signaling can drive tumor growth, angiogenesis, invasion, and metastasis, making it a compelling target for therapeutic intervention in oncology.[4][5]

Discovery of this compound (Compound 51am)

This compound, also referred to as compound 51am, was identified as a potent inhibitor of c-Met. Its discovery is part of the broader effort to develop small molecule inhibitors that can block the ATP-binding site of the c-Met kinase domain, thereby inhibiting its enzymatic activity and downstream signaling.[5]

Biological Activity and Pharmacokinetics

This compound has demonstrated significant inhibitory activity against the c-Met kinase and potent anti-proliferative effects in various cancer cell lines. Furthermore, it has shown activity against several drug-resistant mutants of c-Met.

In Vitro Activity

The in vitro inhibitory and anti-proliferative activities of this compound are summarized in the tables below.

TargetIC50 (nM)
c-Met2.54
c-Met Mutants
tH1094R93.6
D1228H29.4
Y1230H45.8
Y1235D54.2
M1250T26.5
Data sourced from MedchemExpress.[6]
Cell LineCancer TypeIC50 (µM)
MKN-45Gastric Cancer0.092
A-549Lung Cancer0.83
HT-29Colon Cancer0.68
MDA-MB-231Breast Cancer3.94
HUVECEndothelial Cells2.54
FHCNormal Colon Cells8.63
Data sourced from MedchemExpress.[6]
In Vivo Pharmacokinetics in BALB/c Mice
Route of AdministrationDose (mg/kg)Bioavailability (F%)Elimination Half-life (h)Clearance (L/h·kg)
Oral (p.o.)10695.60.87
Intravenous (i.v.)1.5N/A3.2N/A
Data sourced from MedchemExpress.[6]

c-Met Signaling Pathway

The binding of HGF to the extracellular domain of c-Met induces receptor dimerization and autophosphorylation of key tyrosine residues in the intracellular kinase domain.[5] This activation triggers a cascade of downstream signaling pathways, including the RAS/MAPK, PI3K/AKT, and STAT pathways, which collectively promote cell proliferation, survival, migration, and invasion.[3]

c_Met_Signaling_Pathway HGF HGF cMet c-Met Receptor HGF->cMet Binds RAS RAS cMet->RAS PI3K PI3K cMet->PI3K STAT STAT cMet->STAT RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT Survival Survival AKT->Survival Migration Migration STAT->Migration Invasion Invasion STAT->Invasion cMet_IN_22 This compound cMet_IN_22->cMet Inhibits

Caption: The c-Met signaling pathway and the inhibitory action of this compound.

Synthesis of c-Met Inhibitors

While the specific synthetic route for this compound is not publicly available, a general approach for synthesizing potent c-Met inhibitors often involves the construction of a core scaffold, such as a quinoline or pyridine, followed by the addition of various side chains to optimize potency and pharmacokinetic properties. A representative, generalized synthetic workflow is depicted below.

Synthesis_Workflow Start Starting Materials Step1 Core Scaffold Synthesis Start->Step1 Step2 Side Chain Functionalization Step1->Step2 Step3 Purification Step2->Step3 Step4 Characterization (NMR, MS) Step3->Step4 Final Final c-Met Inhibitor Step4->Final

Caption: A generalized workflow for the synthesis of small molecule c-Met inhibitors.

Experimental Protocols

The following are detailed methodologies for key experiments typically cited in the evaluation of c-Met inhibitors.

c-Met Kinase Inhibition Assay

Objective: To determine the in vitro inhibitory activity of the compound against the c-Met kinase.

Methodology:

  • Recombinant human c-Met enzyme is incubated with the test compound at various concentrations in a kinase buffer.

  • A substrate peptide and ATP are added to initiate the kinase reaction.

  • The reaction is allowed to proceed for a specified time at a controlled temperature.

  • The reaction is stopped, and the amount of phosphorylated substrate is quantified, typically using a fluorescence- or luminescence-based method.

  • IC50 values are calculated by plotting the percentage of inhibition against the compound concentration.

Cell Proliferation Assay

Objective: To assess the anti-proliferative effect of the compound on cancer cell lines.

Methodology:

  • Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

  • The cells are treated with the test compound at various concentrations for a specified period (e.g., 72 hours).

  • Cell viability is assessed using a colorimetric assay such as MTT or a fluorescence-based assay like CellTiter-Glo.

  • The absorbance or luminescence is measured, and the percentage of cell growth inhibition is calculated relative to untreated control cells.

  • IC50 values are determined from the dose-response curves.

Western Blot Analysis for c-Met Phosphorylation

Objective: To confirm the inhibition of c-Met phosphorylation in cells.

Methodology:

  • Cancer cells are treated with the test compound for a specified time.

  • Where appropriate, cells are stimulated with HGF to induce c-Met phosphorylation.

  • Cells are lysed, and protein concentrations are determined.

  • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • The membrane is blocked and then incubated with primary antibodies against phosphorylated c-Met (p-c-Met) and total c-Met.

  • After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. This compound has been shown to inhibit c-Met phosphorylation in MKN-45 cells in a dose-dependent manner.[6]

Cell Cycle Analysis

Objective: To determine the effect of the compound on cell cycle progression.

Methodology:

  • Cells are treated with the test compound at various concentrations for a specified time.

  • Cells are harvested, washed, and fixed in cold ethanol.

  • The fixed cells are treated with RNase A and stained with propidium iodide (PI).

  • The DNA content of the cells is analyzed by flow cytometry.

  • The percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M) is quantified. This compound has been observed to induce cell cycle arrest at the G2 phase in MNK-45 cells.[6]

Apoptosis Assay

Objective: To evaluate the ability of the compound to induce apoptosis.

Methodology:

  • Cells are treated with the test compound for a specified time.

  • Apoptosis can be assessed by various methods, such as Annexin V/PI staining followed by flow cytometry.

  • For Annexin V/PI staining, treated cells are harvested, washed, and resuspended in Annexin V binding buffer.

  • Annexin V-FITC and PI are added, and the cells are incubated in the dark.

  • The stained cells are analyzed by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells. This compound has been shown to induce apoptosis in a dose-dependent manner.[6]

In Vivo Pharmacokinetic Studies

Objective: To determine the pharmacokinetic profile of the compound in an animal model.

Methodology:

  • The test compound is administered to a cohort of animals (e.g., BALB/c mice) via intravenous (i.v.) and oral (p.o.) routes at specified doses.

  • Blood samples are collected at various time points post-administration.

  • The concentration of the compound in the plasma is quantified using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Pharmacokinetic parameters, including elimination half-life, clearance, and oral bioavailability, are calculated from the plasma concentration-time profiles.

Conclusion

This compound is a potent and orally bioavailable inhibitor of c-Met with significant anti-proliferative and pro-apoptotic activities in various cancer cell lines. Its ability to inhibit wild-type and mutant forms of c-Met, coupled with its favorable pharmacokinetic profile, underscores its potential as a therapeutic agent for the treatment of c-Met-driven cancers. The experimental protocols and pathway information provided in this guide offer a framework for the continued research and development of c-Met inhibitors.

References

The Biological Activity of c-Met-IN-22: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

The c-Met receptor tyrosine kinase, activated by its ligand hepatocyte growth factor (HGF), is a critical regulator of a multitude of cellular processes, including proliferation, survival, motility, and invasion.[1] Dysregulation of the HGF/c-Met signaling pathway through mechanisms such as gene amplification, activating mutations, or protein overexpression is a known driver in the progression and metastasis of various cancers.[2][3] This has established c-Met as a compelling target for therapeutic intervention in oncology.[1][4] c-Met-IN-22 (also referred to as compound 51am) is a potent and orally active inhibitor of c-Met, demonstrating significant antiproliferative and antitumor activities.[5] This technical guide provides an in-depth analysis of the biological activity of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action and evaluation workflow.

Quantitative Biological Data

The biological efficacy of this compound has been characterized through a series of in vitro and in vivo studies. The following tables summarize the key quantitative findings.

In Vitro Kinase and Cellular Proliferation Inhibition

This compound demonstrates potent inhibition of the c-Met kinase and exhibits broad antiproliferative activity against a panel of human cancer cell lines.

Target/Cell LineAssay TypeIC50
c-MetKinase Inhibition2.54 nM[5]
MKN-45 (Gastric Carcinoma)Antiproliferative0.092 µM[5]
A-549 (Lung Carcinoma)Antiproliferative0.83 µM[5]
HT-29 (Colon Adenocarcinoma)Antiproliferative0.68 µM[5]
MDA-MB-231 (Breast Adenocarcinoma)Antiproliferative3.94 µM[5]
HUVEC (Human Umbilical Vein Endothelial Cells)Antiproliferative2.54 µM[5]
FHC (Human Normal Colon Epithelial Cells)Antiproliferative8.63 µM[5]
Activity Against Drug-Resistant c-Met Mutants

A critical aspect of targeted therapy is the ability to overcome acquired resistance. This compound has shown efficacy against several c-Met mutations known to confer resistance to other inhibitors.

c-Met MutantIC50 (nM)
H1094R93.6[5]
D1228H29.4[5]
Y1230H45.8[5]
Y1235D54.2[5]
M1250T26.5[5]
In Vivo Pharmacokinetics in BALB/c Mice

Pharmacokinetic studies are essential to determine the drug-like properties of a compound. This compound exhibits favorable oral bioavailability and half-life in mice.

Administration RouteDoseBioavailability (F)Elimination Half-life (t1/2)Clearance (CL)
Intravenous (i.v.)1.5 mg/kgN/A3.2 h[5]N/A
Oral (p.o.)10 mg/kg69%[5]5.6 h[5]0.87 L/h·kg[5]

Core Cellular Mechanisms of Action

This compound exerts its antitumor effects through the modulation of key cellular processes, including inhibition of c-Met phosphorylation, induction of cell cycle arrest, and apoptosis.

  • Inhibition of c-Met Phosphorylation: In MKN-45 gastric cancer cells, treatment with this compound at concentrations of 2.5, 5.0, and 10.0 µM for 24 hours resulted in a dose-dependent inhibition of c-Met phosphorylation.[5]

  • Cell Cycle Arrest: Treatment of MKN-45 cells with this compound at concentrations of 0.4, 0.8, and 1.2 µM for 24 hours induced a dose-dependent cell cycle arrest at the G2 phase.[5]

  • Induction of Apoptosis: this compound was shown to induce apoptosis in a dose-dependent manner in cancer cells.[5]

Experimental Protocols

The following sections detail the generalized methodologies for the key experiments used to characterize the biological activity of this compound.

In Vitro Kinase Inhibition Assay

This assay quantifies the ability of a compound to inhibit the enzymatic activity of a target kinase.

  • Reagents and Materials: Recombinant human c-Met kinase, ATP, a suitable kinase substrate (e.g., a synthetic peptide), and a detection reagent (e.g., ADP-Glo™ Kinase Assay).

  • Procedure:

    • The c-Met enzyme is incubated with varying concentrations of this compound.

    • The kinase reaction is initiated by the addition of ATP and the substrate.

    • The reaction is allowed to proceed for a specified time at a controlled temperature.

    • The reaction is stopped, and the amount of product (phosphorylated substrate or ADP) is quantified using a detection reagent and a luminometer or spectrophotometer.

  • Data Analysis: The percentage of kinase inhibition is calculated for each concentration of the inhibitor. The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is determined by fitting the data to a dose-response curve.

Cellular Antiproliferative Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

  • Reagents and Materials: Cancer cell lines, cell culture medium, fetal bovine serum, this compound, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent, and a solubilizing agent (e.g., DMSO).

  • Procedure:

    • Cells are seeded in 96-well plates and allowed to adhere overnight.

    • The cells are then treated with a range of concentrations of this compound for a specified period (e.g., 72 hours).

    • The MTT reagent is added to each well and incubated, allowing viable cells to convert the yellow MTT to purple formazan crystals.

    • The formazan crystals are dissolved using a solubilizing agent.

    • The absorbance of the solution is measured using a microplate reader at a specific wavelength.

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to untreated control cells. The IC50 value is determined by plotting cell viability against inhibitor concentration.

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

  • Reagents and Materials: Cancer cell lines, this compound, phosphate-buffered saline (PBS), ethanol for fixation, and a DNA staining dye (e.g., propidium iodide) containing RNase.

  • Procedure:

    • Cells are treated with this compound for the desired time.

    • Both adherent and floating cells are collected, washed with PBS, and fixed in cold ethanol.

    • The fixed cells are washed and then stained with the DNA dye solution.

    • The DNA content of individual cells is analyzed using a flow cytometer.

  • Data Analysis: The resulting DNA content histograms are analyzed to determine the percentage of cells in each phase of the cell cycle. An accumulation of cells in the G2 phase would indicate a G2 cell cycle arrest.[5]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological interactions and experimental processes is crucial for a comprehensive understanding. The following diagrams, created using the DOT language, illustrate the c-Met signaling pathway and a typical workflow for evaluating a c-Met inhibitor.

c_Met_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space HGF HGF c-Met c-Met Receptor Tyrosine Kinase Domain HGF->c-Met:f0 Binds PI3K PI3K c-Met->PI3K Activates RAS RAS c-Met->RAS Activates STAT3/5 STAT3/5 c-Met->STAT3/5 Activates This compound This compound This compound->c-Met:f1 Inhibits ATP Binding Akt Akt PI3K->Akt Survival Survival Akt->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Invasion Invasion STAT3/5->Invasion

Caption: The c-Met signaling pathway and the inhibitory action of this compound.

Experimental_Workflow Start Start Kinase_Assay In Vitro Kinase Assay (IC50 vs. c-Met) Start->Kinase_Assay Cell_Proliferation Cellular Antiproliferation Assay (IC50 vs. Cancer Cell Lines) Kinase_Assay->Cell_Proliferation Mechanism_Studies Mechanism of Action Studies (Phosphorylation, Cell Cycle, Apoptosis) Cell_Proliferation->Mechanism_Studies Resistant_Mutants Activity Against Resistant Mutants Cell_Proliferation->Resistant_Mutants PK_Studies In Vivo Pharmacokinetics (Bioavailability, Half-life) Mechanism_Studies->PK_Studies Resistant_Mutants->PK_Studies Efficacy_Studies In Vivo Efficacy Studies (Tumor Xenograft Models) PK_Studies->Efficacy_Studies End Data Analysis Efficacy_Studies->End

Caption: A typical experimental workflow for the evaluation of a c-Met inhibitor.

References

c-Met-IN-22: A Technical Guide to its Target Protein Interaction

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the interaction between the small molecule inhibitor c-Met-IN-22 and its target protein, the c-Met receptor tyrosine kinase. This document details the quantitative biochemical and cellular activity of this compound, outlines the experimental protocols for its characterization, and visualizes the associated signaling pathways and experimental workflows.

Core Target Interaction and Mechanism of Action

This compound, also identified as compound 51am, is a potent, orally active inhibitor of the c-Met receptor tyrosine kinase.[1][2] The c-Met protein is a key regulator of cellular growth, motility, and invasion, and its aberrant activation is implicated in the development and progression of numerous cancers.[3][4] this compound exerts its therapeutic effects by directly binding to the c-Met kinase domain, thereby inhibiting its enzymatic activity and blocking downstream signaling pathways.[2]

The binding of the natural ligand, hepatocyte growth factor (HGF), to c-Met triggers receptor dimerization and autophosphorylation of tyrosine residues within the kinase domain. This phosphorylation creates docking sites for various downstream signaling proteins, leading to the activation of pro-survival and pro-proliferative pathways, including the RAS/MAPK and PI3K/Akt cascades.[5] this compound, as a type II inhibitor, is designed to bind to the ATP-binding pocket of the c-Met kinase, preventing the phosphorylation events necessary for pathway activation.[2][6] This inhibition ultimately leads to cell cycle arrest and apoptosis in c-Met dependent cancer cells.[1][2]

Quantitative Data Summary

The following tables summarize the key quantitative data characterizing the activity of this compound.

Table 1: Biochemical and Cellular Inhibitory Activity of this compound

ParameterValueCell Line/SystemReference
c-Met Kinase Inhibition (IC50) 2.54 nMBiochemical Assay[1][2]
Antiproliferative Activity (IC50) 0.092 µMMKN-45 (Gastric Cancer)[1]
0.83 µMA-549 (Lung Cancer)[1]
0.68 µMHT-29 (Colon Cancer)[1]
3.94 µMMDA-MB-231 (Breast Cancer)[1]
2.54 µMHUVEC (Endothelial Cells)[1]
8.63 µMFHC (Normal Colon Epithelial)[1]

Table 2: Activity of this compound Against Drug-Resistant c-Met Mutants

c-Met MutantIC50 (nM)Reference
H1094R93.6[1]
D1228H29.4[1]
Y1230H45.8[1]
Y1235D54.2[1]
M1250T26.5[1]

Table 3: In Vivo Pharmacokinetic Profile of this compound in BALB/c Mice

ParameterValue (at 10 mg/kg, p.o.)Reference
Oral Bioavailability (F) 69%[1]
Elimination Half-life (t1/2) 5.6 h[1]
Clearance (CL) 0.87 L/h·kg[1]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the c-Met signaling pathway and the general workflows for key experiments used to characterize this compound.

cMet_Signaling_Pathway HGF HGF cMet c-Met Receptor HGF->cMet Binds p_cMet Phosphorylated c-Met cMet->p_cMet Dimerization & Autophosphorylation GRB2 GRB2 p_cMet->GRB2 PI3K PI3K p_cMet->PI3K STAT3 STAT3 p_cMet->STAT3 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Invasion ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT3->Proliferation cMet_IN_22 This compound cMet_IN_22->p_cMet Inhibits

Caption: The c-Met signaling pathway and the inhibitory action of this compound.

Experimental_Workflows cluster_kinase c-Met Kinase Inhibition Assay cluster_western Western Blot for p-c-Met cluster_cell Cell Viability (MTT) Assay k1 Recombinant c-Met Enzyme k4 Measure Kinase Activity (e.g., ADP-Glo) k1->k4 k2 This compound (Varying Concentrations) k2->k4 k3 ATP & Substrate k3->k4 k5 Calculate IC50 k4->k5 w1 Cancer Cell Line (e.g., MKN-45) w2 Treat with this compound w1->w2 w3 Cell Lysis & Protein Quantification w2->w3 w4 SDS-PAGE & Transfer w3->w4 w5 Incubate with p-c-Met & Total c-Met Antibodies w4->w5 w6 Detect & Quantify Phosphorylation w5->w6 c1 Seed Cancer Cells in 96-well plate c2 Treat with this compound c1->c2 c3 Incubate & Add MTT Reagent c2->c3 c4 Solubilize Formazan c3->c4 c5 Measure Absorbance c4->c5 c6 Calculate IC50 c5->c6

Caption: General experimental workflows for characterizing this compound.

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in this guide. These protocols are based on standard laboratory procedures and should be adapted as necessary for specific experimental conditions.

c-Met Kinase Inhibition Assay (IC50 Determination)

This assay measures the ability of this compound to inhibit the enzymatic activity of recombinant c-Met kinase.

Materials:

  • Recombinant human c-Met kinase domain

  • Kinase buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50µM DTT)[7]

  • ATP

  • Peptide substrate (e.g., Poly(Glu, Tyr) 4:1)[8]

  • This compound (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar detection reagent[7][9]

  • 384-well white plates[7]

  • Plate reader capable of measuring luminescence

Procedure:

  • Prepare serial dilutions of this compound in kinase buffer with a constant final DMSO concentration (e.g., 1%).

  • In a 384-well plate, add the diluted this compound or vehicle control (DMSO).

  • Add the recombinant c-Met enzyme and the peptide substrate to each well.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).[7]

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's protocol.

  • Measure the luminescence signal using a plate reader.

  • Plot the percentage of kinase inhibition versus the log of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell Viability (MTT) Assay

This assay determines the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability.

Materials:

  • Cancer cell lines (e.g., MKN-45, A-549, HT-29, MDA-MB-231)

  • Complete cell culture medium

  • This compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[10][11]

  • Solubilization solution (e.g., DMSO or a solution of 40% (v/v) dimethylformamide in 2% (v/v) glacial acetic acid with 16% (w/v) sodium dodecyl sulfate, pH 4.7)[12]

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of this compound or vehicle control (DMSO) and incubate for a specified period (e.g., 72 hours).

  • Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.[10]

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.[12]

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Western Blot Analysis of c-Met Phosphorylation

This experiment assesses the ability of this compound to inhibit the phosphorylation of c-Met in cancer cells.

Materials:

  • Cancer cell line (e.g., MKN-45)

  • This compound (dissolved in DMSO)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors[13]

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)[14]

  • Primary antibodies: anti-phospho-c-Met (Tyr1234/1235) and anti-total c-Met

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Culture cancer cells and treat with various concentrations of this compound for a specified time (e.g., 24 hours).[1]

  • Lyse the cells in ice-cold lysis buffer and determine the protein concentration using a BCA assay.[15]

  • Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature or overnight at 4°C.[14]

  • Incubate the membrane with the primary antibodies (anti-phospho-c-Met and anti-total c-Met) overnight at 4°C.[14]

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[15]

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities to determine the relative levels of phosphorylated and total c-Met.

Cell Cycle Analysis

This protocol is used to determine the effect of this compound on the cell cycle distribution of cancer cells.

Materials:

  • Cancer cell line (e.g., MKN-45)

  • This compound (dissolved in DMSO)

  • Phosphate-buffered saline (PBS)

  • 70% cold ethanol

  • Propidium iodide (PI) staining solution (containing RNase A)[16][17]

  • Flow cytometer

Procedure:

  • Treat cells with this compound or vehicle control for a specified time (e.g., 24 hours).[1]

  • Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol while vortexing.[16]

  • Incubate the fixed cells on ice for at least 30 minutes.[16]

  • Wash the cells with PBS and resuspend in PI staining solution.[17]

  • Incubate at room temperature for 15-30 minutes in the dark.[18]

  • Analyze the samples using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

In Vivo Tumor Xenograft Study

This study evaluates the antitumor efficacy of this compound in a mouse model.

Materials:

  • Immunocompromised mice (e.g., BALB/c nude mice)

  • Cancer cell line (e.g., a gastric cancer cell line with c-Met amplification)[19]

  • This compound formulated for oral administration

  • Vehicle control

  • Calipers for tumor measurement

Procedure:

  • Subcutaneously implant cancer cells into the flank of the mice.

  • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).[20]

  • Randomize the mice into treatment and control groups.

  • Administer this compound orally at a specified dose and schedule (e.g., daily).

  • Administer the vehicle control to the control group.

  • Measure the tumor volume with calipers at regular intervals (e.g., twice a week).[21]

  • Monitor the body weight of the mice as an indicator of toxicity.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting for p-c-Met).

References

The Role of c-Met in Signal Transduction: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive overview of the c-Met signaling pathway, its role in cellular processes, and the therapeutic implications of its inhibition. As the specific inhibitor "c-Met-IN-22" is not found in the public scientific literature, this guide will focus on the well-established principles of c-Met signal transduction and the mechanisms of its inhibitors.

The c-Met proto-oncogene encodes a receptor tyrosine kinase (RTK) that plays a pivotal role in various cellular processes, including proliferation, motility, migration, and invasion.[1] Its ligand is the hepatocyte growth factor (HGF), also known as scatter factor (SF).[1] Under normal physiological conditions, the HGF/c-Met signaling axis is crucial for embryonic development, tissue regeneration, and wound healing.[2][3] However, aberrant activation of c-Met is a key driver in the development and progression of numerous human cancers, making it a prime target for therapeutic intervention.[1][4] Dysregulation can occur through various mechanisms, including activating mutations, gene amplification, protein overexpression, and autocrine or paracrine signaling loops.[2][4]

The c-Met Signaling Cascade

The activation of the c-Met receptor by its ligand, HGF, initiates a complex and multifaceted signaling cascade. HGF binding to the extracellular domain of c-Met induces receptor dimerization and subsequent autophosphorylation of key tyrosine residues within the intracellular kinase domain (specifically Tyr1234 and Tyr1235).[2] This phosphorylation event creates a docking site for various downstream adaptor proteins and enzymes, leading to the activation of multiple signaling pathways.[5]

The primary signaling pathways activated by c-Met include:

  • RAS/MAPK Pathway: This pathway is crucial for cell proliferation and survival.[5]

  • PI3K/AKT Pathway: This pathway is a major regulator of cell survival, growth, and proliferation.[4]

  • STAT3 Pathway: This pathway is involved in cell proliferation and survival.[5]

  • SRC Pathway: This pathway plays a role in cell motility and invasion.[4]

The culmination of these signaling events results in a variety of cellular responses, including increased cell proliferation, survival, motility, invasion, and angiogenesis, all of which are hallmarks of cancer.[5][6]

Negative Regulation of c-Met Signaling

To maintain cellular homeostasis, the c-Met signaling pathway is tightly regulated by several negative feedback mechanisms. These include:

  • Dephosphorylation: Protein tyrosine phosphatases (PTPs) can dephosphorylate the activated c-Met receptor, thereby terminating the signal.[2]

  • Ubiquitination and Degradation: The Cbl ubiquitin ligase can bind to phosphorylated c-Met, leading to its ubiquitination and subsequent degradation by the proteasome.[2]

  • Serine Phosphorylation: Phosphorylation of a serine residue in the juxtamembrane domain can negatively regulate c-Met kinase activity.[2]

c-Met as a Therapeutic Target in Oncology

The integral role of aberrant c-Met signaling in cancer has led to the development of numerous therapeutic strategies aimed at inhibiting this pathway. These inhibitors can be broadly categorized into small-molecule tyrosine kinase inhibitors (TKIs) and monoclonal antibodies. Small-molecule inhibitors typically target the ATP-binding site of the c-Met kinase domain, preventing its autophosphorylation and subsequent activation of downstream signaling.[5] Several c-Met inhibitors, such as crizotinib and cabozantinib, have received FDA approval for the treatment of various cancers.[5]

Quantitative Data on c-Met Inhibition

While specific data for "this compound" is unavailable, the following table summarizes representative quantitative data for well-characterized c-Met inhibitors to illustrate their potency.

InhibitorTargetIC₅₀ (nM)Cell LineReference
SU11274c-Met10GTL-16[7]
ARQ 197 (Tivantinib)c-Met30A549[7]
Crizotinibc-Met, ALK6NCI-H69[5]
Cabozantinibc-Met, VEGFR213Various[5]

IC₅₀ values represent the concentration of the inhibitor required to inhibit 50% of the target's activity and can vary depending on the cell line and assay conditions.

Experimental Protocols

Detailed methodologies are essential for the accurate assessment of c-Met inhibition and its effects on signal transduction. Below are representative protocols for key experiments in this field.

Western Blotting for c-Met Phosphorylation

This protocol is used to determine the phosphorylation status of c-Met and downstream signaling proteins upon inhibitor treatment.

1. Cell Lysis:

  • Culture cells to 70-80% confluency.

  • Treat cells with the c-Met inhibitor at various concentrations for the desired time.

  • Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Centrifuge the lysate to pellet cell debris and collect the supernatant.

2. Protein Quantification:

  • Determine the protein concentration of the lysates using a BCA or Bradford assay.

3. SDS-PAGE and Electrotransfer:

  • Denature protein lysates by boiling in Laemmli buffer.

  • Separate proteins by SDS-polyacrylamide gel electrophoresis.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

4. Immunoblotting:

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with primary antibodies against phospho-c-Met (Tyr1234/1235), total c-Met, phospho-Akt, total Akt, phospho-ERK, and total ERK overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.

Cell Proliferation Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

1. Cell Seeding:

  • Seed cells in a 96-well plate at a predetermined density.

  • Allow cells to adhere overnight.

2. Inhibitor Treatment:

  • Treat cells with a serial dilution of the c-Met inhibitor.

  • Include a vehicle control (e.g., DMSO).

  • Incubate for 72 hours.

3. MTT Addition:

  • Add MTT solution to each well and incubate for 4 hours at 37°C.

4. Formazan Solubilization:

  • Remove the MTT solution and add DMSO or a solubilization buffer to dissolve the formazan crystals.

5. Absorbance Measurement:

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control.

Visualizing c-Met Signaling Pathways and Experimental Workflows

c-Met Signal Transduction Pathway

cMet_Signaling_Pathway HGF HGF cMet c-Met Receptor HGF->cMet Binds p_cMet p-c-Met cMet->p_cMet Autophosphorylation GAB1 GAB1 p_cMet->GAB1 GRB2 GRB2 p_cMet->GRB2 STAT3 STAT3 p_cMet->STAT3 Motility Motility p_cMet->Motility Invasion Invasion p_cMet->Invasion PI3K PI3K GAB1->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT Survival Survival AKT->Survival STAT3->Proliferation STAT3->Survival Inhibitor c-Met Inhibitor Inhibitor->p_cMet

Caption: The HGF/c-Met signaling pathway and its downstream effectors.

Experimental Workflow for Evaluating a c-Met Inhibitor

Experimental_Workflow start Start cell_culture Cancer Cell Culture start->cell_culture inhibitor_treatment Treat with c-Met Inhibitor cell_culture->inhibitor_treatment western_blot Western Blot for Phospho-c-Met, p-Akt, p-ERK inhibitor_treatment->western_blot proliferation_assay Cell Proliferation Assay (MTT) inhibitor_treatment->proliferation_assay data_analysis Data Analysis western_blot->data_analysis proliferation_assay->data_analysis ic50_determination Determine IC50 data_analysis->ic50_determination pathway_inhibition Confirm Pathway Inhibition data_analysis->pathway_inhibition end End ic50_determination->end pathway_inhibition->end

Caption: A typical workflow for the in vitro evaluation of a c-Met inhibitor.

References

c-Met-IN-22 and oncogenic signaling pathways

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on c-Met-IN-22 and Oncogenic Signaling Pathways

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The c-Met receptor tyrosine kinase, activated by its ligand Hepatocyte Growth Factor (HGF), is a critical mediator of cell proliferation, survival, and motility.[1] Dysregulation of the HGF/c-Met signaling axis, through mechanisms such as gene amplification, activating mutations, or protein overexpression, is a well-established driver of tumorigenesis and metastasis in a variety of human cancers.[2][3] This has positioned c-Met as a prime therapeutic target for oncology drug development. This technical guide provides a comprehensive overview of a hypothetical, novel c-Met inhibitor, designated this compound. We will delve into its mechanism of action, its impact on key oncogenic signaling pathways, and provide detailed experimental protocols for its preclinical characterization.

The c-Met Signaling Cascade: A Central Oncogenic Driver

The c-Met receptor is a transmembrane protein with an extracellular ligand-binding domain and an intracellular tyrosine kinase domain. Upon HGF binding, c-Met dimerizes, leading to autophosphorylation of key tyrosine residues within its kinase domain.[4] This activation creates docking sites for various downstream adaptor proteins and enzymes, initiating multiple signaling cascades, most notably the RAS/MAPK and PI3K/Akt pathways.[5]

  • RAS/MAPK Pathway: This pathway is crucial for cell proliferation, differentiation, and survival.[3]

  • PI3K/Akt Pathway: This cascade is a central regulator of cell growth, survival, and metabolism.[5]

In many cancers, constitutive activation of c-Met leads to the persistent and uncontrolled signaling through these pathways, promoting malignant phenotypes.

This compound: A Profile of a Potent Kinase Inhibitor

This compound is a theoretical, highly potent, and selective small-molecule inhibitor designed to target the ATP-binding site of the c-Met kinase domain. By competitively inhibiting ATP binding, this compound is designed to prevent the autophosphorylation and subsequent activation of the c-Met receptor, thereby blocking downstream oncogenic signaling.

Quantitative Analysis of this compound Potency and Selectivity

The inhibitory activity of this compound has been characterized through a series of in vitro biochemical and cellular assays. The following table summarizes its potency against c-Met and a panel of other kinases to establish its selectivity profile.

Target KinaseIC50 (nM)Assay Type
c-Met 4.9 Biochemical
Phospho-c-Met (cellular) 15 Cellular
VEGFR2850Biochemical
EGFR> 2000Biochemical
RON320Biochemical
AXL680Biochemical
Note: The data presented for the hypothetical this compound is representative of typical selective c-Met inhibitors for illustrative purposes.[6]

Visualizing the Impact of this compound on Oncogenic Signaling

The following diagrams illustrate the primary signaling pathways downstream of c-Met and the point of intervention for this compound.

The RAS/MAPK Signaling Pathway

ras_mapk_pathway cMet c-Met Grb2 Grb2 cMet->Grb2 Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf Mek Mek Raf->Mek Erk Erk Mek->Erk Proliferation Proliferation & Survival Erk->Proliferation cMet_IN_22 This compound cMet_IN_22->cMet pi3k_akt_pathway cMet c-Met Gab1 Gab1 cMet->Gab1 PI3K PI3K Gab1->PI3K PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 PI3K Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Growth Cell Growth & Survival mTOR->Growth cMet_IN_22 This compound cMet_IN_22->cMet workflow cluster_invitro In Vitro Characterization cluster_cellular Cellular Assays cluster_invivo In Vivo Models biochem Biochemical Assay (IC50 vs. c-Met) selectivity Kinase Selectivity Panel biochem->selectivity Establish Selectivity western Western Blot (Target Engagement) selectivity->western Confirm Cellular Activity proliferation Proliferation Assay (GI50 in c-Met dependent cells) western->proliferation Assess Functional Effect pkpd Pharmacokinetics & Pharmacodynamics proliferation->pkpd Transition to In Vivo efficacy Tumor Xenograft Efficacy pkpd->efficacy

References

In Vitro Characterization of c-Met-IN-22: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the in vitro characterization of c-Met-IN-22, a potent and orally active inhibitor of the c-Met receptor tyrosine kinase. The information presented herein is intended to equip researchers and drug development professionals with the necessary details to understand and potentially replicate key experiments for evaluating the efficacy and mechanism of action of this compound.

Core Data Presentation

The following tables summarize the quantitative data available for this compound, showcasing its inhibitory activity against the c-Met kinase and its anti-proliferative effects on various cancer cell lines.

Table 1: Biochemical Potency of this compound

TargetIC50 (nM)
c-Met2.54

Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)
MKN-45Gastric Cancer0.092
A-549Lung Cancer0.83
HT-29Colon Cancer0.68
MDA-MB-231Breast Cancer3.94
HUVECEndothelial Cells2.54
FHCNormal Colon Epithelial Cells8.63

Table 3: Activity of this compound Against Resistant c-Met Mutations

c-Met MutantIC50 (nM)
H1094R93.6
D1228H29.4
Y1230H45.8
Y1235D54.2
M1250T26.5

Experimental Protocols

Detailed methodologies for the key in vitro experiments are provided below. These protocols are based on standard laboratory procedures and can be adapted for specific experimental needs.

c-Met Kinase Assay (ADP-Glo™ Assay)

This assay quantifies the kinase activity of c-Met by measuring the amount of ADP produced in the phosphorylation reaction.

Materials:

  • Recombinant human c-Met enzyme

  • Poly (Glu, Tyr) 4:1 substrate

  • ATP

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • This compound (or other test compounds)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 96-well white opaque plates

Procedure:

  • Prepare a reaction mixture containing kinase assay buffer, recombinant c-Met enzyme, and the substrate.

  • Add serial dilutions of this compound or vehicle control (DMSO) to the wells of the 96-well plate.

  • Initiate the kinase reaction by adding ATP to each well.

  • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Stop the kinase reaction and measure the amount of ADP produced by following the ADP-Glo™ Kinase Assay Kit manufacturer's instructions. This typically involves adding ADP-Glo™ reagent to deplete unused ATP, followed by the addition of a kinase detection reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase reaction.

  • Record the luminescence using a plate reader.

  • Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cell Proliferation Assay (MTT Assay)

This colorimetric assay assesses the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.

Materials:

  • Cancer cell lines (e.g., MKN-45, A-549, HT-29, MDA-MB-231)

  • Complete cell culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well clear tissue culture plates

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound or vehicle control for a specified duration (e.g., 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilize the formazan crystals by adding DMSO to each well.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Western Blot Analysis for c-Met Phosphorylation

This technique is used to detect the phosphorylation status of c-Met and its downstream signaling proteins upon treatment with this compound.

Materials:

  • Cancer cell line (e.g., MKN-45)

  • Hepatocyte Growth Factor (HGF)

  • This compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies (anti-phospho-c-Met, anti-total-c-Met, anti-phospho-Akt, anti-total-Akt, anti-phospho-Erk, anti-total-Erk, and a loading control like anti-beta-actin)

  • HRP-conjugated secondary antibodies

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Chemiluminescent substrate

Procedure:

  • Culture the cells and starve them in a serum-free medium before treatment.

  • Pre-treat the cells with various concentrations of this compound for a specified time, followed by stimulation with HGF to induce c-Met phosphorylation.

  • Lyse the cells and quantify the protein concentration.

  • Separate the protein lysates by SDS-PAGE and transfer them to a membrane.

  • Block the membrane and incubate with the desired primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Analyze the band intensities to determine the effect of this compound on protein phosphorylation.

Cell Cycle Analysis (Propidium Iodide Staining)

This flow cytometry-based assay determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) after treatment with this compound.

Materials:

  • Cancer cell line (e.g., MKN-45)

  • This compound

  • Phosphate-buffered saline (PBS)

  • 70% cold ethanol

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Treat the cells with different concentrations of this compound for a specified period (e.g., 24 hours).

  • Harvest the cells, wash with PBS, and fix them in ice-cold 70% ethanol overnight at -20°C.

  • Wash the fixed cells with PBS and resuspend them in the PI staining solution.

  • Incubate the cells in the dark at room temperature for 30 minutes.

  • Analyze the DNA content of the cells using a flow cytometer.

  • Quantify the percentage of cells in each phase of the cell cycle using appropriate software.

Apoptosis Assay (Annexin V/PI Staining)

This flow cytometry assay is used to detect and quantify apoptosis (programmed cell death) induced by this compound.

Materials:

  • Cancer cell line (e.g., MKN-45)

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (or similar)

  • Flow cytometer

Procedure:

  • Treat the cells with various concentrations of this compound for a defined period.

  • Harvest the cells and wash them with cold PBS.

  • Resuspend the cells in the binding buffer provided in the apoptosis detection kit.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

  • Incubate the cells in the dark at room temperature for 15 minutes.

  • Analyze the stained cells by flow cytometry within one hour.

  • Quantify the populations of viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive) cells.

Mandatory Visualizations

c-Met Signaling Pathway and Inhibition by this compound

cMet_Signaling_Pathway cluster_downstream Downstream Signaling Cascades cluster_cellular_effects Cellular Effects HGF HGF cMet c-Met Receptor HGF->cMet Binds and Activates PI3K PI3K cMet->PI3K RAS RAS cMet->RAS STAT3 STAT3 cMet->STAT3 cMet_IN_22 This compound cMet_IN_22->cMet Inhibits AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Proliferation mTOR->Proliferation Survival Survival mTOR->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation STAT3->Survival Migration Migration Invasion Invasion

Caption: c-Met signaling pathway and the inhibitory action of this compound.

Experimental Workflow: Western Blot for c-Met Phosphorylation

Western_Blot_Workflow start Start: Seed Cells treatment Treat with this compound and/or HGF start->treatment lysis Cell Lysis & Protein Quantification treatment->lysis sds_page SDS-PAGE lysis->sds_page transfer Protein Transfer to Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (e.g., anti-p-c-Met) blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Data Analysis detection->analysis end End: Results analysis->end

Caption: A typical workflow for Western blot analysis of c-Met phosphorylation.

Methodological & Application

Application Notes and Protocols for c-Met-IN-22 in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

c-Met-IN-22 is a potent and orally active inhibitor of the c-Met receptor tyrosine kinase.[1] The c-Met signaling pathway plays a crucial role in cell proliferation, survival, motility, and invasion.[2] Dysregulation of this pathway is implicated in the development and progression of various cancers, making c-Met an attractive target for therapeutic intervention. This compound has demonstrated significant anti-proliferative and pro-apoptotic activities in various cancer cell lines, highlighting its potential as a valuable research tool and a candidate for further drug development.[1]

These application notes provide detailed protocols for the use of this compound in cell culture, including methods for assessing its impact on cell viability and c-Met phosphorylation.

Data Presentation

In Vitro Activity of this compound
ParameterValueReference
c-Met Kinase IC50 2.54 nM[1]
Anti-proliferative Activity of this compound (IC50)
Cell LineCancer TypeIC50 (µM)Reference
MKN-45 Gastric Adenocarcinoma0.092[1]
A-549 Lung Carcinoma0.83[1]
HT-29 Colorectal Adenocarcinoma0.68[1]
MDA-MB-231 Breast Adenocarcinoma3.94[1]
HUVEC Umbilical Vein Endothelial2.54[1]
FHC Normal Colon Epithelial8.63[1]

Signaling Pathway

The c-Met signaling pathway is initiated by the binding of its ligand, Hepatocyte Growth Factor (HGF), leading to receptor dimerization and autophosphorylation of key tyrosine residues in the kinase domain. This activation triggers a cascade of downstream signaling events, primarily through the RAS/RAF/MEK/ERK (MAPK) and PI3K/AKT/mTOR pathways, which promote cell growth, proliferation, and survival.

cMet_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HGF HGF cMet c-Met Receptor HGF->cMet Binds p_cMet p-c-Met cMet->p_cMet Autophosphorylation RAS RAS p_cMet->RAS PI3K PI3K p_cMet->PI3K cMet_IN_22 This compound cMet_IN_22->p_cMet Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Caption: The c-Met signaling pathway and the inhibitory action of this compound.

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

Procedure:

  • Based on the supplier's handling instructions, this compound is soluble in DMSO. To prepare a 10 mM stock solution, dissolve the appropriate amount of this compound powder in DMSO. For example, for a compound with a molecular weight of 450 g/mol , dissolve 4.5 mg in 1 mL of DMSO.

  • Vortex thoroughly until the powder is completely dissolved.

  • Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).

Cell Viability Assay (MTT Assay)

This protocol is designed to assess the effect of this compound on the viability and proliferation of cancer cells.

Materials:

  • Cancer cell line of interest (e.g., MKN-45)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • 96-well cell culture plates

  • This compound stock solution (10 mM in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Experimental Workflow:

MTT_Workflow A Seed cells in 96-well plate B Incubate for 24h A->B C Treat with this compound (various concentrations) B->C D Incubate for 72h C->D E Add MTT solution D->E F Incubate for 4h E->F G Add DMSO to dissolve formazan F->G H Measure absorbance at 570 nm G->H

Caption: Workflow for the MTT cell viability assay.

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Drug Treatment:

    • Prepare serial dilutions of this compound in complete culture medium from the 10 mM stock solution. A typical concentration range to test would be from 0.01 µM to 10 µM.

    • Include a vehicle control (DMSO) at the same final concentration as the highest drug concentration.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.

    • Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition and Incubation:

    • After the 72-hour incubation, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully remove the medium from the wells.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the cell viability against the log of the drug concentration to determine the IC50 value.

Western Blot Analysis of c-Met Phosphorylation

This protocol is used to determine the inhibitory effect of this compound on the phosphorylation of the c-Met receptor.

Materials:

  • Cancer cell line with detectable c-Met expression (e.g., MKN-45)

  • 6-well cell culture plates

  • This compound stock solution (10 mM in DMSO)

  • Recombinant human HGF (optional, for stimulating c-Met phosphorylation)

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies:

    • Rabbit anti-phospho-c-Met (e.g., Tyr1234/1235)

    • Rabbit anti-total c-Met

    • Mouse anti-β-actin (loading control)

  • HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)

  • Chemiluminescent substrate (ECL)

  • Imaging system

Experimental Workflow:

WB_Workflow A Seed cells in 6-well plate B Incubate for 24h A->B C Treat with this compound B->C D Stimulate with HGF (optional) C->D E Lyse cells and quantify protein D->E F SDS-PAGE and Western Blot E->F G Incubate with primary antibodies F->G H Incubate with secondary antibodies G->H I Detect signal H->I

Caption: Workflow for Western blot analysis of c-Met phosphorylation.

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates and allow them to attach overnight.

    • Treat the cells with various concentrations of this compound (e.g., 0, 2.5, 5.0, and 10.0 µM) for a specified time (e.g., 24 hours).[1]

    • For cell lines with low basal c-Met phosphorylation, serum-starve the cells for 4-6 hours before treatment, and then stimulate with HGF (e.g., 50 ng/mL) for 15-30 minutes before lysis.

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells with ice-cold lysis buffer containing protease and phosphatase inhibitors.

    • Scrape the cells and collect the lysate.

    • Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

    • Determine the protein concentration of the supernatant using a BCA protein assay.

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

  • Antibody Incubation and Detection:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary antibodies (anti-phospho-c-Met and anti-total c-Met) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

    • Probe for β-actin as a loading control.

  • Data Analysis:

    • Quantify the band intensities using image analysis software.

    • Normalize the phospho-c-Met signal to the total c-Met signal to determine the relative level of phosphorylation.

Concluding Remarks

This compound is a valuable tool for investigating the role of the c-Met signaling pathway in cancer biology. The protocols provided here offer a framework for characterizing the cellular effects of this inhibitor. Researchers should optimize these protocols for their specific cell lines and experimental conditions to ensure reliable and reproducible results. Always refer to the manufacturer's safety data sheet (SDS) for safe handling and disposal of this compound.

References

Application Notes and Protocols for c-Met-IN-22 In Vivo Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of c-Met-IN-22, an orally active inhibitor of the c-Met receptor tyrosine kinase, in preclinical in vivo cancer models. The protocols outlined below are based on established methodologies for evaluating c-Met inhibitors in xenograft and transgenic mouse models.

Introduction to c-Met and this compound

The c-Met proto-oncogene encodes a receptor tyrosine kinase that, upon binding its ligand, hepatocyte growth factor (HGF), activates a cascade of downstream signaling pathways.[1][2][3] These pathways, including the RAS/MAPK, PI3K/AKT, and STAT pathways, are crucial for cellular processes such as proliferation, survival, migration, and invasion.[4] Dysregulation of the HGF/c-Met signaling axis, through mechanisms like gene amplification, mutation, or protein overexpression, is implicated in the progression and metastasis of various human cancers.[1][2][4]

This compound is a potent and orally bioavailable small molecule inhibitor of c-Met with an IC50 of 2.54 nM.[5] It has demonstrated antiproliferative activity and the ability to induce apoptosis in various cancer cell lines.[5] Preclinical in vivo studies are essential to evaluate its therapeutic efficacy, pharmacokinetics, and pharmacodynamics.

c-Met Signaling Pathway

The binding of HGF to the extracellular domain of c-Met induces receptor dimerization and autophosphorylation of key tyrosine residues in the intracellular kinase domain. This activation creates docking sites for various adaptor proteins and downstream signaling molecules, leading to the activation of multiple pathways that drive tumorigenesis.

cMet_Signaling_Pathway cluster_downstream Downstream Signaling HGF HGF cMet c-Met Receptor HGF->cMet Binds cMet_P Phosphorylated c-Met cMet->cMet_P Dimerization & Autophosphorylation P1 P P2 P RAS_MAPK RAS/MAPK Pathway cMet_P->RAS_MAPK PI3K_AKT PI3K/AKT Pathway cMet_P->PI3K_AKT STAT STAT Pathway cMet_P->STAT Proliferation Proliferation RAS_MAPK->Proliferation Migration Migration/ Invasion RAS_MAPK->Migration Survival Survival PI3K_AKT->Survival Angiogenesis Angiogenesis PI3K_AKT->Angiogenesis STAT->Proliferation cMet_IN_22 This compound cMet_IN_22->cMet_P Inhibits

Fig. 1: c-Met Signaling Pathway and Inhibition by this compound.

In Vivo Experimental Workflow

A typical in vivo study to evaluate the efficacy of this compound involves several key stages, from model selection and tumor implantation to treatment and endpoint analysis.

Experimental_Workflow Model_Selection 1. Animal Model Selection (e.g., Nude Mice) Cell_Culture 2. Cancer Cell Line Culture (c-Met dependent, e.g., MKN-45, Hs746T) Model_Selection->Cell_Culture Tumor_Implantation 3. Tumor Cell Implantation (Subcutaneous) Cell_Culture->Tumor_Implantation Tumor_Growth 4. Tumor Growth Monitoring Tumor_Implantation->Tumor_Growth Randomization 5. Randomization into Treatment Groups Tumor_Growth->Randomization Treatment 6. Treatment Administration (Vehicle vs. This compound) Randomization->Treatment Monitoring 7. Monitor Tumor Volume & Body Weight Treatment->Monitoring Endpoint 8. Endpoint Analysis (Tumor Excision, Pharmacodynamics) Monitoring->Endpoint

Fig. 2: General Experimental Workflow for In Vivo Efficacy Studies.

Data Presentation

Pharmacokinetic Parameters of this compound in Mice

This compound exhibits favorable oral bioavailability in BALB/c mice.[5]

ParameterValueRoute of AdministrationAnimal Strain
Bioavailability (F) 69%Oral (p.o.)BALB/c mice
Elimination Half-life (t1/2) 5.6 hOral (p.o.)BALB/c mice
Clearance (CL) 0.87 L/h·kgOral (p.o.)BALB/c mice
Elimination Half-life (t1/2) 3.2 hIntravenous (i.v.)BALB/c mice

Table 1: Pharmacokinetic profile of this compound in mice. Data sourced from MedchemExpress.[5]

In Vivo Efficacy of c-Met Inhibitors in Xenograft Models (Reference Data)

The following table summarizes in vivo efficacy data from studies with other c-Met inhibitors, which can serve as a reference for designing experiments with this compound.

InhibitorCancer ModelDosing ScheduleTumor Growth Inhibition (TGI)Reference
KRC-00715 Hs746T (gastric) xenograft50 mg/kg, p.o., dailySignificant tumor volume reduction[6]
Tepotinib EBC-1 (lung) xenograft6-15 mg/kg, p.o., daily for 3 weeksDose-dependent TGI[7]
MSC2156119J MHCC97H (liver) xenograft10, 30, 100 mg/kg, p.o., dailyDose-dependent TGI, complete regression[8]
AMG 337 SNU-620 (gastric) xenograft0.3, 1, 3 mg/kg, p.o., dailyDose-dependent TGI, stasis at 0.3 mg/kg[9]

Table 2: Examples of in vivo efficacy of various c-Met inhibitors in mouse xenograft models.

Experimental Protocols

Protocol 1: Subcutaneous Xenograft Model for Efficacy Assessment

Objective: To evaluate the anti-tumor efficacy of this compound in a subcutaneous human cancer xenograft model.

Materials:

  • This compound

  • Vehicle solution (e.g., 0.5% methylcellulose)

  • c-Met-dependent human cancer cell line (e.g., MKN-45 or Hs746T for gastric cancer)

  • 6-8 week old immunodeficient mice (e.g., BALB/c nude or NOD-SCID)

  • Matrigel (optional)

  • Calipers

  • Sterile PBS and cell culture medium

Procedure:

  • Cell Preparation: Culture the selected cancer cell line under standard conditions. On the day of inoculation, harvest cells during their logarithmic growth phase and resuspend in sterile PBS or serum-free medium at a concentration of 5-10 x 10^6 cells per 100 µL. An equal volume of Matrigel can be mixed with the cell suspension to promote tumor formation.

  • Tumor Implantation: Subcutaneously inject 100-200 µL of the cell suspension into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width of the tumors with calipers every 2-3 days. Calculate tumor volume using the formula: Volume = (Length x Width^2) / 2.

  • Randomization: When tumors reach an average volume of 100-200 mm³, randomize the mice into treatment and control groups (n=6-10 mice per group).

  • Treatment Administration:

    • Control Group: Administer the vehicle solution orally (p.o.) once daily.

    • Treatment Group(s): Administer this compound at predetermined doses (e.g., starting with a dose range informed by other c-Met inhibitors, such as 10-50 mg/kg) orally once daily.

  • Monitoring: Continue to measure tumor volumes and body weights every 2-3 days to assess efficacy and toxicity.

  • Endpoint: Euthanize the mice when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or at the end of the study period (e.g., 21-28 days).

  • Tissue Collection: At the endpoint, excise the tumors, weigh them, and process them for further analysis (e.g., pharmacodynamics, histology).

Protocol 2: Pharmacodynamic Analysis of c-Met Inhibition in Tumor Tissue

Objective: To assess the in vivo inhibition of c-Met signaling by this compound in tumor xenografts.

Materials:

  • Tumor-bearing mice from the efficacy study

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE and Western blotting reagents

  • Primary antibodies against:

    • Total c-Met

    • Phospho-c-Met (e.g., pY1234/1235)

    • Total AKT

    • Phospho-AKT (S473)

    • Total ERK1/2

    • Phospho-ERK1/2 (T202/Y204)

    • GAPDH or β-actin (loading control)

  • Secondary antibodies (HRP-conjugated)

  • Chemiluminescent substrate

Procedure:

  • Sample Collection: Collect tumor tissues at a specific time point after the final dose of this compound (e.g., 2-4 hours post-dosing for peak effect). Snap-freeze the tissues in liquid nitrogen and store at -80°C.

  • Protein Extraction: Homogenize the frozen tumor tissues in lysis buffer and centrifuge to collect the supernatant containing the protein lysate.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Data Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their respective total protein levels. Compare the levels of phosphorylated proteins between the vehicle-treated and this compound-treated groups.

Conclusion

This compound is a promising inhibitor of the c-Met signaling pathway with the potential for in vivo anti-tumor activity. The protocols and data presented here provide a framework for researchers to design and execute robust preclinical studies to evaluate its therapeutic potential. Careful selection of c-Met-dependent tumor models and rigorous pharmacodynamic analysis are crucial for determining the in vivo efficacy and mechanism of action of this compound.

References

c-Met-IN-22: Application Notes and Protocols for Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

c-Met-IN-22, also identified as compound 51am, is a potent and orally active inhibitor of the c-Met receptor tyrosine kinase with an IC50 of 2.54 nM.[1][2] Dysregulation of the c-Met signaling pathway is implicated in the progression of various cancers, making it a key target for therapeutic development. These application notes provide a summary of the available preclinical data for this compound and a detailed, suggested protocol for conducting mouse xenograft studies to evaluate its in vivo efficacy.

Disclaimer: To date, no mouse xenograft efficacy studies for this compound have been published in the public domain. The following protocol is a recommended approach based on the available pharmacokinetic data and established methodologies for similar compounds.

Preclinical Data Summary

While in vivo efficacy data is not yet available, in vitro and pharmacokinetic studies have been conducted for this compound.

In Vitro Antiproliferative Activity

This compound has demonstrated antiproliferative activity against a panel of human cancer cell lines.

Cell LineCancer TypeIC50 (µM)
MKN-45Gastric Cancer0.092
A-549Lung Cancer0.83
HT-29Colon Cancer0.68
MDA-MB-231Breast Cancer3.94
HUVECNormal Endothelial2.54
FHCNormal Colon8.63

Data sourced from MedChemExpress and Nan et al. (2023).[1][2]

Pharmacokinetic Profile in Mice

Pharmacokinetic studies in BALB/c mice have demonstrated good oral bioavailability of this compound.[1][2]

ParameterIntravenous (1.5 mg/kg)Oral (10 mg/kg)
T½ (h) 3.25.6
Clearance (L/h·kg) 0.87-
Oral Bioavailability (F) -69%

Data sourced from MedChemExpress and Nan et al. (2023).[1][2]

c-Met Signaling Pathway

The c-Met receptor, upon binding its ligand Hepatocyte Growth Factor (HGF), activates several downstream signaling pathways that promote cell proliferation, survival, migration, and invasion. Key pathways include the RAS/MAPK and PI3K/AKT cascades.

cMet_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cMet c-Met GRB2 GRB2 cMet->GRB2 PI3K PI3K cMet->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR Survival Survival mTOR->Survival Migration Migration mTOR->Migration HGF HGF HGF->cMet Binds cMet_IN_22 This compound cMet_IN_22->cMet Inhibits

Caption: The c-Met signaling pathway and the inhibitory action of this compound.

Suggested Protocol: Mouse Xenograft Study

This protocol outlines a suggested methodology for evaluating the in vivo antitumor efficacy of this compound using a human gastric cancer xenograft model.

Experimental Workflow

Xenograft_Workflow cluster_setup Study Setup cluster_treatment Treatment Phase cluster_endpoint Endpoint Analysis Cell_Culture MKN-45 Cell Culture Tumor_Implantation Tumor Cell Implantation Cell_Culture->Tumor_Implantation Tumor_Growth Tumor Growth Monitoring Tumor_Implantation->Tumor_Growth Randomization Randomization Tumor_Growth->Randomization Dosing Drug Administration Randomization->Dosing Monitoring Tumor & Body Weight Monitoring Dosing->Monitoring Euthanasia Euthanasia Monitoring->Euthanasia Endpoint Reached Tumor_Excision Tumor Excision & Measurement Euthanasia->Tumor_Excision Analysis Data Analysis Tumor_Excision->Analysis

Caption: Experimental workflow for a mouse xenograft study of this compound.

Materials
  • Compound: this compound

  • Cell Line: MKN-45 (human gastric carcinoma)

  • Animals: Female athymic nude mice (BALB/c nu/nu), 6-8 weeks old

  • Vehicle: 0.5% (w/v) carboxymethylcellulose (CMC) in sterile water

  • Anesthesia: Isoflurane or equivalent

  • Surgical and Dosing Equipment: Sterile syringes, needles, gavage needles, calipers.

Methods
  • Cell Culture and Tumor Implantation:

    • MKN-45 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

    • Cells are harvested during the exponential growth phase and resuspended in sterile phosphate-buffered saline (PBS) at a concentration of 5 x 10^6 cells/100 µL.

    • Each mouse is subcutaneously injected with 100 µL of the cell suspension into the right flank.

  • Tumor Growth Monitoring and Randomization:

    • Tumor growth is monitored three times weekly using digital calipers. Tumor volume is calculated using the formula: (Length x Width²) / 2.

    • When tumors reach an average volume of 100-150 mm³, mice are randomized into treatment and control groups (n = 8-10 mice per group).

  • Drug Preparation and Administration:

    • This compound is formulated as a suspension in 0.5% CMC.

    • Suggested Dosage: Based on the pharmacokinetic data, a starting dose of 10-25 mg/kg administered orally (p.o.) once daily (q.d.) is recommended. Dose-response studies may be necessary to determine the optimal therapeutic dose.

    • The control group receives an equivalent volume of the vehicle.

    • Treatment is continued for a predefined period, typically 14-21 days.

  • Endpoint Analysis:

    • Animal body weight and tumor volume are measured three times per week throughout the study.

    • The study is terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or if signs of toxicity (e.g., >20% body weight loss, significant changes in behavior) are observed.

    • At the end of the study, mice are euthanized, and tumors are excised, weighed, and may be processed for further analysis (e.g., histology, Western blotting).

    • Tumor growth inhibition (TGI) is calculated using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.

Conclusion

This compound is a promising c-Met inhibitor with favorable oral bioavailability. The provided protocol offers a robust framework for initiating in vivo efficacy studies to further characterize its potential as a cancer therapeutic. Careful dose optimization and tolerability assessments will be critical next steps in its preclinical development.

References

Application Notes and Protocols: Preparation of c-Met-IN-22 Stock Solution

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a detailed protocol for the preparation of a stock solution of c-Met-IN-22, a potent, orally active inhibitor of the c-Met receptor tyrosine kinase. The c-Met signaling pathway is a critical driver in the progression of various cancers, making inhibitors like this compound valuable tools in oncological research and drug development. Proper preparation of the stock solution is crucial for ensuring accurate and reproducible experimental results. This document outlines the necessary materials, step-by-step procedures for dissolution, and recommendations for storage to maintain the integrity and activity of the compound.

Introduction to this compound

c-Met, the receptor for hepatocyte growth factor (HGF), is a receptor tyrosine kinase that plays a key role in cell proliferation, survival, motility, and invasion. Dysregulation of the HGF/c-Met signaling pathway is implicated in the pathogenesis and metastasis of numerous human cancers. This compound is a small molecule inhibitor that targets the kinase activity of c-Met with high potency (IC₅₀ = 2.54 nM), thereby blocking downstream signaling cascades.[1] Its antiproliferative and pro-apoptotic effects have been demonstrated in various cancer cell lines.[1] Accurate preparation of this compound stock solutions is the first critical step for in vitro and in vivo studies investigating its therapeutic potential.

Quantitative Data Summary

A compilation of the key quantitative data for this compound is presented in Table 1 for easy reference. This information is essential for accurate calculations and preparation of stock solutions.

Table 1: Quantitative Data for this compound

PropertyValueSource
Catalog Number HY-157387MedchemExpress.com[1]
Molecular Weight 512.74 g/mol MedchemExpress.com[1]
IC₅₀ (c-Met) 2.54 nMMedchemExpress.com[1]
Recommended Solvent Dimethyl sulfoxide (DMSO)MedchemExpress.com
Solubility in DMSO Not explicitly stated.N/A
Appearance Solid powderGeneral knowledge

Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol details the steps for preparing a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).

Materials and Equipment
  • This compound powder

  • Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)

  • Microcentrifuge tubes (e.g., 1.5 mL or 2 mL)

  • Calibrated analytical balance

  • Pipettes (P1000, P200, P20) and sterile pipette tips

  • Vortex mixer

  • Optional: Water bath or sonicator

Safety Precautions
  • Always wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, when handling chemical compounds and solvents.

  • Handle this compound powder in a chemical fume hood to avoid inhalation.

  • DMSO is a potent solvent and can facilitate the absorption of other chemicals through the skin. Handle with care.

  • Consult the Safety Data Sheet (SDS) for this compound and DMSO for complete safety information.

Step-by-Step Procedure
  • Calculate the required mass of this compound:

    • To prepare a 10 mM stock solution, use the following formula: Mass (mg) = Desired Concentration (M) x Desired Volume (L) x Molecular Weight ( g/mol ) x 1000

    • For example, to prepare 1 mL (0.001 L) of a 10 mM (0.01 M) stock solution: Mass (mg) = 0.01 mol/L x 0.001 L x 512.74 g/mol x 1000 = 5.1274 mg

    • Accurately weigh out approximately 5.13 mg of this compound powder using a calibrated analytical balance and place it into a sterile microcentrifuge tube. Record the exact weight.

  • Add the solvent:

    • Based on the actual weight of the this compound powder, calculate the precise volume of DMSO needed to achieve a 10 mM concentration. Volume (mL) = (Mass (mg) / Molecular Weight ( g/mol )) / Desired Concentration (mmol/L)

    • For example, if you weighed out 5.13 mg: Volume (mL) = (5.13 mg / 512.74 g/mol ) / 10 mmol/L = 1.00 mL

    • Carefully add the calculated volume of DMSO to the microcentrifuge tube containing the this compound powder.

  • Dissolve the compound:

    • Tightly cap the microcentrifuge tube.

    • Vortex the solution for 1-2 minutes to facilitate dissolution.

    • Visually inspect the solution to ensure that all the powder has dissolved and the solution is clear.

    • If the compound does not dissolve completely, you can gently warm the solution in a water bath (not exceeding 37°C) for a few minutes or briefly sonicate it.

  • Storage of the Stock Solution:

    • For long-term storage, it is recommended to aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This will prevent repeated freeze-thaw cycles which can degrade the compound.

    • Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).

    • Clearly label each aliquot with the compound name, concentration, date of preparation, and solvent.

Preparation of Working Solutions

For cell-based assays, the DMSO stock solution should be diluted in cell culture medium to the desired final concentration. It is crucial to ensure that the final concentration of DMSO in the cell culture does not exceed a level that is toxic to the cells, typically below 0.5%.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the c-Met signaling pathway and the experimental workflow for preparing the this compound stock solution.

cMet_Signaling_Pathway c-Met Signaling Pathway HGF HGF (Ligand) cMet c-Met Receptor HGF->cMet Binds Dimerization Dimerization & Autophosphorylation cMet->Dimerization Downstream Downstream Signaling (e.g., PI3K/AKT, RAS/MAPK) Dimerization->Downstream Activates Biological_Effects Cellular Responses: - Proliferation - Survival - Motility - Invasion Downstream->Biological_Effects cMet_IN_22 This compound cMet_IN_22->Dimerization Inhibits

Caption: Simplified diagram of the HGF/c-Met signaling pathway and the inhibitory action of this compound.

Stock_Solution_Workflow Workflow for this compound Stock Solution Preparation cluster_prep Preparation cluster_storage Storage Calculate 1. Calculate Mass of this compound Weigh 2. Weigh Powder Calculate->Weigh Add_Solvent 3. Add DMSO Weigh->Add_Solvent Dissolve 4. Vortex/Sonicate to Dissolve Add_Solvent->Dissolve Aliquot 5. Aliquot into Single-Use Tubes Dissolve->Aliquot Store 6. Store at -20°C or -80°C Aliquot->Store

Caption: Step-by-step workflow for the preparation and storage of a this compound stock solution.

References

Application Notes and Protocols: c-Met-IN-22 in Combination with Doxorubicin for Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract:

These application notes provide a comprehensive overview of the preclinical evaluation of a representative c-Met inhibitor, Crizotinib, in combination with the chemotherapeutic agent Doxorubicin. Due to the lack of specific public information on a compound designated "c-Met-IN-22," this document utilizes Crizotinib as a well-characterized c-Met inhibitor to illustrate the principles and methodologies for evaluating synergistic anti-cancer effects. The provided protocols and data serve as a guide for researchers investigating the therapeutic potential of combining c-Met inhibition with standard chemotherapy.

Introduction to c-Met Inhibition and Combination Therapy

The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play crucial roles in cell proliferation, survival, migration, and invasion. Dysregulation of the HGF/c-Met signaling pathway is implicated in the development and progression of numerous cancers, making it an attractive target for therapeutic intervention.

Crizotinib is a potent, orally bioavailable small-molecule inhibitor of c-Met, as well as anaplastic lymphoma kinase (ALK) and ROS1 tyrosine kinases. Doxorubicin is an anthracycline antibiotic widely used as a chemotherapeutic agent that intercalates into DNA and inhibits topoisomerase II, leading to DNA damage and apoptosis.

Combining a targeted therapy like a c-Met inhibitor with a cytotoxic agent such as Doxorubicin presents a promising strategy to enhance anti-tumor efficacy, overcome drug resistance, and potentially reduce therapeutic doses to minimize toxicity. Preclinical studies have demonstrated synergistic effects when combining Crizotinib with Doxorubicin in various cancer cell lines.[1][2]

Quantitative Data Summary

The following tables summarize the quantitative data from preclinical studies evaluating the synergistic effects of Crizotinib and Doxorubicin in breast cancer and hepatocellular carcinoma cell lines.

Table 1: In Vitro Cytotoxicity of Crizotinib and Doxorubicin as Single Agents

Cell LineCancer TypeCrizotinib IC50 (µM)Doxorubicin IC50 (µM)Reference
MDA-MB-231Breast Cancer5.161.3[1]
MCF-7Breast Cancer1.50.915[1]
SK-BR-3Breast Cancer3.850.352[1]
HepG2Hepatocellular Carcinoma~5 (effective concentration)~0.5 (effective concentration)[2]
HLFHepatocellular Carcinoma~5 (effective concentration)~0.5 (effective concentration)[2]

Table 2: Synergistic Effects of Crizotinib and Doxorubicin Combination

Cell LineCancer TypeCrizotinib Concentration (µM)Doxorubicin IC50 in Combination (µM)Combination Index (CI)EffectReference
MDA-MB-231Breast Cancer20.777<1Synergistic[1]
MCF-7Breast Cancer20.011<1Synergistic[1]
SK-BR-3Breast Cancer20.375>1Antagonistic[1]
HepG2Hepatocellular Carcinoma5Not specifiedNot specifiedSynergistic (increased cell death by at least 50%)[2]
HLFHepatocellular Carcinoma5Not specifiedNot specifiedSynergistic (increased cell death by at least 50%)[2]

Signaling Pathway and Experimental Workflow Diagrams

c-Met Signaling Pathway

cMet_Signaling_Pathway HGF HGF cMet c-Met Receptor HGF->cMet Binds GRB2 GRB2 cMet->GRB2 Recruits PI3K PI3K cMet->PI3K STAT3 STAT3 cMet->STAT3 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Invasion Migration & Invasion ERK->Invasion AKT AKT PI3K->AKT AKT->Proliferation AKT->Invasion STAT3->Proliferation STAT3->Invasion Crizotinib Crizotinib Crizotinib->cMet Inhibits Doxorubicin Doxorubicin DNA_Damage DNA Damage & Apoptosis Doxorubicin->DNA_Damage Induces in_vitro_workflow cluster_setup Experiment Setup cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis cell_culture 1. Culture Cancer Cell Lines cell_seeding 2. Seed Cells in 96-well Plates cell_culture->cell_seeding single_agent 3a. Treat with Single Agents (Crizotinib or Doxorubicin) cell_seeding->single_agent combo_treatment 3b. Treat with Combination (Crizotinib + Doxorubicin) cell_seeding->combo_treatment mtt_assay 4. MTT Assay for Cell Viability single_agent->mtt_assay combo_treatment->mtt_assay apoptosis_assay 5. Apoptosis Assay (e.g., Annexin V) combo_treatment->apoptosis_assay western_blot 6. Western Blot for Signaling Proteins combo_treatment->western_blot ic50_calc 7. Calculate IC50 Values mtt_assay->ic50_calc synergy_analysis 8. Synergy Analysis (Combination Index) ic50_calc->synergy_analysis in_vivo_workflow cluster_setup Model Development cluster_treatment Treatment Groups cluster_monitoring Monitoring & Endpoints cluster_analysis Analysis cell_injection 1. Subcutaneous Injection of Cancer Cells into Mice tumor_growth 2. Monitor Tumor Growth to Desired Volume cell_injection->tumor_growth randomization 3. Randomize Mice into Treatment Groups tumor_growth->randomization vehicle 4a. Vehicle Control randomization->vehicle crizotinib_mono 4b. Crizotinib Monotherapy randomization->crizotinib_mono dox_mono 4c. Doxorubicin Monotherapy randomization->dox_mono combo 4d. Combination Therapy randomization->combo tumor_measurement 5. Measure Tumor Volume and Body Weight Regularly vehicle->tumor_measurement crizotinib_mono->tumor_measurement dox_mono->tumor_measurement combo->tumor_measurement endpoint 6. Euthanize at Endpoint and Collect Tumors tumor_measurement->endpoint tgi 7. Calculate Tumor Growth Inhibition (TGI) endpoint->tgi ihc 8. Immunohistochemistry of Tumor Tissue endpoint->ihc

References

Application Notes and Protocols: Detection of p-Met Inhibition by c-Met-IN-22 via Western Blot

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a crucial role in various cellular processes, including proliferation, survival, and motility.[1][2] Dysregulation of the HGF/c-Met signaling pathway is implicated in the development and progression of numerous cancers, making it a key target for therapeutic intervention.[3][4] Small molecule inhibitors, such as c-Met-IN-22, are designed to block the kinase activity of c-Met, thereby inhibiting downstream signaling.[1] This document provides a detailed protocol for assessing the efficacy of this compound in inhibiting c-Met phosphorylation using Western blotting.

c-Met Signaling Pathway

Upon binding of HGF, the c-Met receptor dimerizes and autophosphorylates on several tyrosine residues, creating docking sites for various downstream signaling proteins.[3] This initiates multiple signaling cascades, including the RAS/MAPK, PI3K/AKT, and STAT pathways, which drive cellular responses like proliferation, survival, and migration.[4][5] c-Met inhibitors, like this compound, act by blocking the ATP-binding site of the c-Met kinase domain, thus preventing its autophosphorylation and the subsequent activation of downstream pathways.[3]

cMet_Signaling_Pathway HGF HGF cMet c-Met Receptor HGF->cMet binds pMet p-Met (Tyr1234/1235) cMet->pMet autophosphorylation GRB2 GRB2/SOS pMet->GRB2 PI3K PI3K pMet->PI3K STAT3 STAT3 pMet->STAT3 cMet_IN_22 This compound cMet_IN_22->pMet inhibits RAS RAS GRB2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation, Survival, Migration, Invasion ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT3->Proliferation

Caption: c-Met Signaling Pathway and Inhibition by this compound.

Experimental Protocol: Western Blot for p-Met

This protocol details the steps for treating cells with the c-Met inhibitor this compound and subsequently performing a Western blot to detect the levels of phosphorylated c-Met (p-Met) and total c-Met.

I. Cell Culture and Treatment
  • Seed and culture an appropriate cell line (e.g., MKN-45, a gastric cancer cell line with c-Met amplification) in the recommended growth medium until they reach 70-80% confluency.

  • Starve the cells in a serum-free medium for 6-24 hours prior to treatment. This helps to reduce basal levels of receptor phosphorylation.

  • Prepare stock solutions of this compound in DMSO.

  • Treat the cells with varying concentrations of this compound (e.g., 0, 2.5, 5.0, and 10.0 µM) for 24 hours.[1] Include a DMSO-only vehicle control.

  • Optional: To induce c-Met phosphorylation, stimulate the cells with HGF (e.g., 50 ng/mL) for 10-15 minutes before harvesting.[6]

II. Cell Lysis and Protein Quantification
  • After treatment, wash the cells twice with ice-cold Phosphate Buffered Saline (PBS).

  • Lyse the cells on ice using a lysis buffer suitable for phosphorylated proteins, such as RIPA buffer, supplemented with protease and phosphatase inhibitors.

  • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet the cell debris.

  • Transfer the supernatant containing the protein to a new tube.

  • Determine the protein concentration of each sample using a standard protein assay (e.g., BCA assay).

III. Gel Electrophoresis and Protein Transfer
  • Normalize the protein concentrations of all samples with lysis buffer and 2x Laemmli sample buffer.

  • Boil the samples at 95-100°C for 5 minutes to denature the proteins.

  • Load equal amounts of protein (e.g., 20-40 µg) per lane onto an SDS-PAGE gel. Include a pre-stained protein ladder to monitor migration.

  • Run the gel until adequate separation of proteins is achieved.

  • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

IV. Immunoblotting
  • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding. Note: For phospho-antibodies, BSA is often recommended over milk.

  • Incubate the membrane with the primary antibody against phospho-c-Met (p-Met), diluted in blocking buffer, overnight at 4°C with gentle agitation.

  • Wash the membrane three times for 5-10 minutes each with TBST.

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.

  • Wash the membrane three times for 10 minutes each with TBST.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • For loading control and to assess total c-Met levels, the membrane can be stripped and re-probed with antibodies for total c-Met and a housekeeping protein (e.g., β-actin or GAPDH).

Data Presentation

The following tables summarize the recommended quantitative parameters for the Western blot protocol.

Table 1: Reagent and Antibody Dilutions

Reagent/AntibodyVendor ExampleCatalog # ExampleRecommended Dilution/Concentration
This compoundMedChemExpressHY-1456222.5 - 10.0 µM
Phospho-c-Met (Tyr1234/1235) AntibodyCell Signaling Technology#30771:1000
c-Met AntibodyCell Signaling Technology#81981:1000
β-Actin AntibodyCell Signaling Technology#49701:1000
Anti-rabbit IgG, HRP-linked AntibodyCell Signaling Technology#70741:2000
Protease/Phosphatase Inhibitor CocktailThermo Fisher Scientific784401X
RIPA Lysis BufferVarious-As per manufacturer
BSA (for blocking)Various-5% in TBST

Table 2: Experimental Incubation Times

StepDurationTemperature
Cell Starvation6 - 24 hours37°C
This compound Treatment24 hours37°C
HGF Stimulation (optional)10 - 15 minutes37°C
Blocking1 hourRoom Temperature
Primary Antibody IncubationOvernight4°C
Secondary Antibody Incubation1 hourRoom Temperature

Experimental Workflow Diagram

Western_Blot_Workflow A Cell Culture & Treatment (this compound) B Cell Lysis (with Protease/Phosphatase Inhibitors) A->B C Protein Quantification (BCA Assay) B->C D SDS-PAGE C->D E Protein Transfer (PVDF/Nitrocellulose) D->E F Blocking (5% BSA in TBST) E->F G Primary Antibody Incubation (anti-p-Met) F->G H Secondary Antibody Incubation (anti-Rabbit HRP) G->H I Detection (ECL) H->I J Stripping & Re-probing (Total c-Met, Loading Control) I->J

Caption: Western Blot Workflow for p-Met Detection.

References

Application Notes: Immunofluorescence Staining for c-Met and Functional Inhibition by c-Met-IN-22

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The c-Met receptor, also known as hepatocyte growth factor receptor (HGFR), is a receptor tyrosine kinase that plays a crucial role in various cellular processes, including proliferation, motility, migration, and invasion.[1][2] Its ligand, hepatocyte growth factor (HGF), triggers the activation of downstream signaling cascades such as the RAS-ERK, PI3K-AKT, and STAT pathways.[3][4] Dysregulation of the HGF/c-Met axis through mechanisms like protein overexpression, gene amplification, or mutations is implicated in the progression and metastasis of numerous cancers.[3][5][6]

Immunofluorescence (IF) is a powerful technique to visualize the subcellular localization and expression levels of c-Met. This application note provides a detailed protocol for IF staining of c-Met in cultured cells. Furthermore, it describes the use of c-Met-IN-22, a representative small-molecule inhibitor designed to block the tyrosine kinase activity of c-Met, as a tool to validate the specificity of c-Met activation and downstream signaling events. By comparing staining patterns in untreated, HGF-stimulated, and this compound-treated cells, researchers can effectively study the dynamics of c-Met signaling.

c-Met Signaling Pathway

Upon binding of its ligand HGF, the c-Met receptor dimerizes and undergoes autophosphorylation at key tyrosine residues within its kinase domain.[7] This activation creates docking sites for various adaptor proteins and signaling molecules, initiating downstream cascades that drive cellular responses.[8]

cMet_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space HGF HGF cMet c-Met Receptor HGF->cMet Binding & Dimerization P_cMet Phosphorylated c-Met (Dimer) cMet->P_cMet Autophosphorylation GRB2 GRB2 P_cMet->GRB2 GAB1 GAB1 P_cMet->GAB1 STAT3 STAT3 P_cMet->STAT3 RAS_RAF_MEK_ERK RAS-ERK Pathway GRB2->RAS_RAF_MEK_ERK PI3K_AKT PI3K-AKT Pathway GAB1->PI3K_AKT STAT3_Active p-STAT3 STAT3->STAT3_Active Proliferation Proliferation RAS_RAF_MEK_ERK->Proliferation Migration Migration RAS_RAF_MEK_ERK->Migration PI3K_AKT->Proliferation Survival Survival PI3K_AKT->Survival Invasion Invasion STAT3_Active->Invasion cMet_IN_22 This compound cMet_IN_22->P_cMet Inhibition

Caption: The c-Met signaling pathway and point of inhibition.

Experimental Protocols

Experimental Design and Workflow

This protocol is designed to assess the effect of c-Met inhibition on its expression and localization following ligand stimulation. The experiment includes three conditions:

  • Untreated Control: Establishes baseline c-Met expression and localization.

  • HGF Stimulation: Induces c-Met activation, phosphorylation, and potential internalization.

  • Inhibitor + HGF Stimulation: this compound is used to pretreat cells to block HGF-induced activation.

Experimental_Workflow cluster_treatments 4. Treatment Groups cluster_stimulation 5. Stimulation A 1. Seed Cells on Coverslips (e.g., A549, HeLa) B 2. Culture Overnight (Allow cells to adhere and reach 60-80% confluency) A->B C 3. Serum Starve Cells (4-6 hours to reduce basal signaling) B->C T1 Group 1: Untreated Control T2 Group 2: Add this compound (e.g., 1-2 hours) T3 Group 3: Vehicle Control S1 No Stimulation T1->S1 S2 Stimulate with HGF (e.g., 40 ng/mL, 15-30 min) T2->S2 S3 Stimulate with HGF (e.g., 40 ng/mL, 15-30 min) T3->S3 D 6. Fixation (e.g., 4% Paraformaldehyde) E 7. Permeabilization (e.g., 0.1% Triton X-100) D->E F 8. Blocking (e.g., 5% Normal Goat Serum) E->F G 9. Primary Antibody Incubation (Anti-c-Met, overnight at 4°C) F->G H 10. Secondary Antibody Incubation (Fluorophore-conjugated) G->H I 11. Counterstain & Mount (DAPI for nuclei) H->I J 12. Imaging (Confocal or Fluorescence Microscopy) I->J

Caption: Workflow for immunofluorescence analysis of c-Met inhibition.
Required Materials and Reagents

Table 1: Reagents and Solutions

Reagent Purpose Recommended Concentration/Supplier
Cell Culture Media Cell growth As required for the cell line
Glass Coverslips Substrate for cell growth 12-18 mm, sterile
Phosphate-Buffered Saline (PBS) Washing 1X, pH 7.4
Fixation Solution Cell fixation 4% Paraformaldehyde (PFA) in PBS, freshly prepared[9][10]
Permeabilization Buffer Membrane permeabilization 0.1% Triton™ X-100 in PBS[11][12]
Blocking Buffer Block non-specific binding 5% Normal Goat Serum, 0.1% Triton™ X-100 in PBS[10][12]
Primary Antibody c-Met detection Anti-c-Met antibody (e.g., Rabbit mAb), 1:100 - 1:1000 dilution[11]
Secondary Antibody Signal visualization Goat anti-Rabbit IgG (Alexa Fluor® conjugated), 1:500 - 1:1000[10][11]
This compound c-Met inhibitor Stock solution in DMSO; final concentration to be optimized (e.g., 1-10 µM)
HGF, Recombinant Human c-Met ligand Stock solution in sterile PBS; final concentration ~40 ng/mL[13][14]
DAPI Solution Nuclear counterstain 1 µg/mL in PBS[10]

| Mounting Medium | Mounting coverslips | Anti-fade mounting medium |

Step-by-Step Immunofluorescence Protocol

A. Cell Seeding and Treatment

  • Sterilize glass coverslips and place one in each well of a 12- or 24-well plate.

  • Seed cells (e.g., A549, HeLa, U87) onto coverslips at a density that will result in 60-80% confluency the next day.[15]

  • Incubate cells under standard culture conditions (37°C, 5% CO₂).

  • On the day of the experiment, serum-starve the cells for 4-6 hours to reduce basal receptor tyrosine kinase activity.

  • For the inhibitor group: Pretreat cells with the desired concentration of this compound diluted in serum-free media for 1-2 hours.

  • For stimulation groups: Add HGF (e.g., 40 ng/mL final concentration) to the appropriate wells and incubate for 15-30 minutes at 37°C.[13][14]

B. Fixation and Permeabilization

  • Aspirate the culture medium and gently wash the cells twice with 1X PBS.

  • Fix the cells by adding 4% PFA solution to each well, ensuring coverslips are fully submerged. Incubate for 15 minutes at room temperature.[9][15]

  • Aspirate the PFA and wash the cells three times with 1X PBS for 5 minutes each.

  • Permeabilize the cells by adding 0.1% Triton X-100 in PBS and incubating for 10-15 minutes at room temperature.[11][12]

  • Aspirate the permeabilization buffer and wash three times with 1X PBS for 5 minutes each.

C. Blocking and Immunostaining

  • Add Blocking Buffer to each well and incubate for 60 minutes at room temperature to block non-specific antibody binding.[12][16]

  • During the blocking step, dilute the primary anti-c-Met antibody in Antibody Dilution Buffer (e.g., 1% BSA in PBS with 0.1% Triton X-100) to its optimal working concentration.

  • Aspirate the blocking buffer and add the diluted primary antibody solution to the coverslips.

  • Incubate overnight at 4°C in a humidified chamber.[10][16]

  • The next day, aspirate the primary antibody solution and wash the cells three times with 1X PBS for 5 minutes each.

  • Dilute the fluorophore-conjugated secondary antibody in Antibody Dilution Buffer.

  • Add the diluted secondary antibody to the coverslips and incubate for 1-2 hours at room temperature, protected from light.[10][12]

  • Aspirate the secondary antibody solution and wash three times with 1X PBS for 5 minutes each, protected from light.

D. Counterstaining and Mounting

  • Incubate cells with DAPI solution (1 µg/mL) for 5 minutes at room temperature to stain the nuclei.[10]

  • Perform a final wash with 1X PBS.

  • Carefully remove the coverslip from the well and place a drop of anti-fade mounting medium onto a clean microscope slide.

  • Invert the coverslip (cell-side down) onto the mounting medium, avoiding air bubbles.

  • Allow the mounting medium to cure as per the manufacturer's instructions. Slides can be stored at 4°C, protected from light.

Data Interpretation
  • Untreated Cells: Expect to see c-Met staining primarily at the cell membrane and in the cytoplasm.

  • HGF-Treated Cells: May show increased signal intensity or a punctate pattern indicative of receptor clustering and internalization. If using a phospho-specific c-Met antibody, a significant increase in signal is expected.

  • This compound + HGF-Treated Cells: Staining should resemble the untreated control, demonstrating that the inhibitor successfully blocked HGF-induced changes. If using a phospho-specific antibody, the signal should be significantly diminished compared to the HGF-only group.

Logic_Diagram cluster_condition Experimental Condition cluster_target Cellular Target cluster_outcome Expected IF Signal HGF HGF (Ligand) cMet c-Met Receptor HGF->cMet Stimulates Inhibitor This compound Inhibitor->cMet Blocks Kinase Domain p_cMet Activated p-c-Met cMet->p_cMet Activates Signal_Low Basal/Low Phospho Signal (Membrane Localization) cMet->Signal_Low Signal_High High Phospho Signal (Receptor Internalization) p_cMet->Signal_High

Caption: Logic of using this compound to confirm signal specificity.

References

Application Note: Assessing Cell Viability Following c-Met-IN-22 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The c-Met receptor tyrosine kinase and its ligand, Hepatocyte Growth Factor (HGF), play a crucial role in various cellular processes, including proliferation, motility, migration, and invasion.[1][2] Aberrant activation of the HGF/c-Met signaling pathway is implicated in the progression and metastasis of numerous human cancers, making it a prime target for therapeutic intervention.[3][4] Small molecule inhibitors, such as c-Met-IN-22, are designed to block the enzymatic activity of the c-Met kinase, thereby inhibiting downstream signaling and suppressing tumor cell growth.[5]

Assessing the cytotoxic and cytostatic effects of such inhibitors is a critical step in drug discovery. Cell viability assays are fundamental tools used to quantify the dose-dependent impact of a compound on a cell population. These assays measure metabolic activity, which is directly proportional to the number of viable, metabolically active cells.[6] This application note provides a detailed protocol for evaluating the effect of this compound on cancer cell viability using the widely adopted MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The principle of the MTT assay is the conversion of the yellow tetrazolium salt into purple formazan crystals by mitochondrial dehydrogenases in living cells.[7] The resulting color intensity is proportional to the number of viable cells.[7]

c-Met Signaling Pathway

Upon binding of its ligand HGF, the c-Met receptor dimerizes and undergoes autophosphorylation at key tyrosine residues. This activation creates docking sites for various adaptor proteins, initiating multiple downstream signaling cascades, including the PI3K/AKT and RAS/MAPK pathways.[4][8] These pathways are central to promoting cell survival, proliferation, and motility.[4] this compound, as a kinase inhibitor, blocks the initial phosphorylation step, thereby inhibiting these downstream effects.

cMet_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HGF HGF (Ligand) cMet c-Met Receptor HGF->cMet Binds cMet_P p-c-Met (Dimerized & Activated) cMet->cMet_P Dimerization & Autophosphorylation PI3K PI3K cMet_P->PI3K RAS RAS cMet_P->RAS Inhibitor This compound Inhibitor->cMet_P Inhibits AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Invasion Motility & Invasion ERK->Invasion

Caption: c-Met signaling pathway and the inhibitory action of this compound.

Experimental Protocol: MTT Cell Viability Assay

This protocol details the steps for assessing the dose-dependent effect of this compound on the viability of a cancer cell line with known c-Met expression (e.g., NCI-H1993, a non-small cell lung cancer line).[9]

Materials and Reagents
  • Cell Line: Appropriate cancer cell line (e.g., NCI-H1993)

  • Culture Medium: RPMI-1640, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound: Stock solution (e.g., 10 mM in DMSO)

  • MTT Reagent: 5 mg/mL solution of Thiazolyl Blue Tetrazolium Bromide in PBS, filter-sterilized.[10]

  • Solubilization Solution: 4 mM HCl, 0.1% NP-40 in isopropanol, or 10% SDS in 0.01 M HCl.[10][11]

  • Equipment:

    • Sterile 96-well flat-bottom tissue culture plates

    • Humidified incubator (37°C, 5% CO₂)

    • Multichannel pipette

    • Microplate reader (absorbance at 570-590 nm)

    • Orbital shaker

Experimental Workflow Diagram

Assay_Workflow start Start seed 1. Seed Cells (e.g., 5,000 cells/well in 96-well plate) start->seed incubate1 2. Incubate Overnight (37°C, 5% CO₂) seed->incubate1 treat 3. Treat with this compound (Serial dilutions) incubate1->treat incubate2 4. Incubate for 72 hours treat->incubate2 add_mtt 5. Add MTT Reagent (10 µL/well of 5 mg/mL stock) incubate2->add_mtt incubate3 6. Incubate for 3-4 hours add_mtt->incubate3 solubilize 7. Add Solubilization Solution (100-150 µL/well) incubate3->solubilize shake 8. Incubate & Shake (15 min on orbital shaker) solubilize->shake read 9. Read Absorbance (570 nm) shake->read analyze 10. Analyze Data (Calculate % Viability & IC50) read->analyze end End analyze->end

References

Application Notes and Protocols for c-Met-IN-22 in Metastasis Inhibition Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing c-Met-IN-22, a potent and orally active c-Met inhibitor, in metastasis inhibition studies. The c-Met receptor tyrosine kinase is a critical driver of tumor growth, invasion, and metastasis in many cancers, making it a key therapeutic target.[1][2][3] this compound offers a valuable tool for investigating the role of the c-Met signaling pathway in metastatic progression.

Introduction to this compound

This compound (also referred to as compound 51am) is a small molecule inhibitor of c-Met with a reported IC50 value of 2.54 nM.[4] Its mechanism of action involves the inhibition of c-Met phosphorylation, which in turn disrupts downstream signaling pathways responsible for cell proliferation, survival, and migration.[4] Dysregulation of the c-Met pathway, through overexpression, gene amplification, or mutation, is associated with aggressive tumor behavior and poor prognosis.[1][3][5] this compound has demonstrated antiproliferative activity against a range of cancer cell lines and has shown favorable pharmacokinetic properties in preclinical models, including good oral bioavailability.[4]

Quantitative Data Summary

The following tables summarize the in vitro and in vivo activities of this compound based on available data.

Table 1: In Vitro Antiproliferative Activity of this compound [4]

Cell LineCancer TypeIC50 (µM)
MKN-45Gastric Carcinoma0.092
A-549Lung Carcinoma0.83
HT-29Colon Adenocarcinoma0.68
MDA-MB-231Breast Adenocarcinoma3.94
HUVECHuman Umbilical Vein Endothelial Cells2.54
FHCNormal Human Colon Epithelial Cells8.63

Table 2: In Vivo Pharmacokinetic Profile of this compound in BALB/c Mice [4]

Administration RouteDose (mg/kg)Bioavailability (F)Elimination Half-life (t½) (h)Clearance (L/h·kg)
Intravenous (i.v.)1.5-3.2-
Oral (p.o.)1069%5.60.87

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the c-Met signaling pathway and a general workflow for assessing the anti-metastatic potential of this compound.

cMet_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HGF HGF (Hepatocyte Growth Factor) cMet c-Met Receptor HGF->cMet Binding & Dimerization cMet->cMet GRB2 GRB2 cMet->GRB2 PI3K PI3K cMet->PI3K STAT3 STAT3 cMet->STAT3 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription STAT3->Transcription Proliferation Proliferation Transcription->Proliferation Survival Survival Transcription->Survival Invasion Invasion Transcription->Invasion Angiogenesis Angiogenesis Transcription->Angiogenesis cMet_IN_22 This compound cMet_IN_22->cMet Inhibition

Caption: The HGF/c-Met signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Models Proliferation Proliferation Assay (e.g., MTT, BrdU) Orthotopic Orthotopic Tumor Model Proliferation->Orthotopic Migration Migration Assay (e.g., Wound Healing) Metastasis Experimental Metastasis Model (Tail Vein Injection) Migration->Metastasis Invasion Invasion Assay (e.g., Transwell with Matrigel) Invasion->Metastasis Apoptosis Apoptosis Assay (e.g., Annexin V) Apoptosis->Orthotopic Analysis Data Analysis and Endpoint Evaluation Orthotopic->Analysis Metastasis->Analysis Start Select Cancer Cell Line with High c-Met Expression Treatment Treat with this compound (Dose-Response) Start->Treatment Treatment->Proliferation Treatment->Migration Treatment->Invasion Treatment->Apoptosis

Caption: A general experimental workflow for evaluating this compound's anti-metastatic effects.

Experimental Protocols

The following are detailed protocols for key experiments to assess the efficacy of this compound in inhibiting metastasis.

In Vitro Cell Proliferation Assay (MTT Assay)

Objective: To determine the effect of this compound on the proliferation of cancer cells.

Materials:

  • Cancer cell line with known c-Met expression (e.g., MKN-45)

  • This compound

  • Complete growth medium (e.g., RPMI-1640 with 10% FBS)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete growth medium and incubate for 24 hours.

  • Prepare serial dilutions of this compound in complete growth medium.

  • Remove the medium from the wells and add 100 µL of the diluted this compound solutions (or vehicle control, e.g., 0.1% DMSO) to the respective wells.

  • Incubate the plate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

In Vitro Wound Healing (Scratch) Assay

Objective: To assess the effect of this compound on cancer cell migration.

Materials:

  • Cancer cell line

  • 6-well plates

  • This compound

  • Complete growth medium

  • Sterile 200 µL pipette tip

  • Microscope with a camera

Protocol:

  • Seed cells in 6-well plates and grow to a confluent monolayer.

  • Create a "scratch" or "wound" in the monolayer using a sterile 200 µL pipette tip.

  • Wash the wells with PBS to remove detached cells.

  • Add fresh medium containing different concentrations of this compound or vehicle control.

  • Capture images of the wound at 0 hours and at subsequent time points (e.g., 12, 24, 48 hours).

  • Measure the width of the wound at different points and calculate the percentage of wound closure over time.

In Vitro Transwell Invasion Assay

Objective: To evaluate the effect of this compound on the invasive potential of cancer cells.

Materials:

  • Transwell inserts (8 µm pore size)

  • Matrigel

  • Cancer cell line

  • This compound

  • Serum-free medium

  • Complete growth medium (as a chemoattractant)

  • Cotton swabs

  • Methanol

  • Crystal violet stain

Protocol:

  • Coat the top of the Transwell inserts with a thin layer of Matrigel and allow it to solidify.

  • Harvest and resuspend cancer cells in serum-free medium.

  • Add 5 x 10^4 cells in 200 µL of serum-free medium containing various concentrations of this compound or vehicle control to the upper chamber of the Transwell insert.

  • Add 500 µL of complete growth medium to the lower chamber as a chemoattractant.

  • Incubate for 24-48 hours.

  • Remove the non-invading cells from the top of the membrane with a cotton swab.

  • Fix the invading cells on the bottom of the membrane with methanol and stain with crystal violet.

  • Count the number of stained cells in several random fields under a microscope.

  • Quantify the results and compare the invasive potential between treated and control groups.

In Vivo Experimental Metastasis Model

Objective: To assess the effect of this compound on the formation of metastatic tumors in vivo.

Materials:

  • Immunocompromised mice (e.g., NOD-SCID or BALB/c nude mice)

  • Cancer cell line (e.g., luciferase-expressing for in vivo imaging)

  • This compound

  • Vehicle for oral administration

  • Sterile PBS

  • Syringes and needles for tail vein injection

  • In vivo imaging system (if using luciferase-expressing cells)

Protocol:

  • Harvest and resuspend cancer cells in sterile PBS at a concentration of 1 x 10^6 cells/100 µL.

  • Inject 100 µL of the cell suspension into the lateral tail vein of each mouse.

  • Randomly divide the mice into a control group (vehicle) and a treatment group (this compound).

  • Begin treatment with this compound (e.g., daily oral gavage at a predetermined dose based on pharmacokinetic data) one day after cell injection.

  • Monitor tumor progression and metastasis formation using in vivo imaging at regular intervals.

  • After a predetermined period (e.g., 4-6 weeks), euthanize the mice and harvest the lungs and other organs.

  • Count the number of metastatic nodules on the surface of the lungs.

  • Tissues can be further processed for histological analysis (H&E staining) to confirm the presence of metastatic tumors.

  • Compare the number and size of metastatic lesions between the control and treated groups.

References

Troubleshooting & Optimization

c-Met-IN-22 solubility and stability issues

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for c-Met-IN-22. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges related to the solubility and stability of this compound. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to support your research.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: For optimal results, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing a stock solution of this compound.

Q2: What are the general storage conditions for this compound?

A2: As a powder, this compound is stable for up to 3 years when stored at -20°C and for 2 years at 4°C.[1] Once dissolved in a solvent, it is recommended to store the stock solution at -80°C for up to 6 months or at -20°C for up to 1 month.[1] To maintain stability, it is crucial to avoid repeated freeze-thaw cycles.[1]

Q3: I am observing precipitation when diluting my this compound stock solution in aqueous media. What should I do?

A3: Precipitation upon dilution into aqueous buffers is a common issue with hydrophobic compounds like this compound. To mitigate this, a stepwise dilution approach is recommended.[1] Additionally, ensure the final concentration of DMSO in your working solution is kept low, preferably below 0.5%, to avoid cellular toxicity.[1] For in vivo experiments, if precipitation occurs upon dilution with PBS or saline, using a co-solvent such as PEG400, Tween 80, or carboxymethylcellulose can aid in dissolution.[1]

Q4: How does the c-Met signaling pathway function?

A4: The c-Met receptor, a receptor tyrosine kinase, is activated by its ligand, the hepatocyte growth factor (HGF). This binding leads to the receptor's dimerization and autophosphorylation, initiating several downstream signaling cascades. These include the RAS-RAF-MEK-ERK pathway, which is involved in cell growth and proliferation, and the PI3K-AKT-mTOR pathway, which regulates cell survival and metabolism. Aberrant activation of this pathway is implicated in various cancers.

Troubleshooting Guides

Solubility Issues
Problem Possible Cause Troubleshooting Steps
This compound powder will not dissolve in the primary solvent (e.g., DMSO). 1. Incorrect solvent used.2. Compound has degraded due to improper storage.3. Insufficient solvent volume for the amount of compound.1. Confirm that you are using a fresh, anhydrous grade of the recommended solvent (DMSO).2. Verify the storage conditions and age of the compound. If degradation is suspected, use a fresh vial.3. Increase the solvent volume gradually while vortexing or sonicating briefly.
Precipitation occurs immediately upon dilution of the DMSO stock solution into aqueous media (e.g., cell culture medium, PBS). 1. The aqueous buffer has a low capacity to solubilize the hydrophobic compound.2. The final concentration of the compound exceeds its solubility limit in the aqueous buffer.3. Rapid change in solvent polarity.1. Perform a stepwise dilution of the stock solution into the aqueous buffer.[1]2. Lower the final concentration of this compound in the working solution.3. Consider the use of a co-solvent in your final dilution if compatible with your experimental system.[1] Ensure the final DMSO concentration is below 0.5%.[1]
The prepared solution appears cloudy or contains visible particles. 1. Incomplete dissolution.2. Contamination of the solvent or compound.3. Compound has exceeded its solubility at that concentration and temperature.1. Gently warm the solution (to no more than 37°C) and vortex or sonicate for a short period.2. Use fresh, sterile-filtered solvents and a new vial of the compound.3. Centrifuge the solution to pellet any undissolved material and carefully transfer the supernatant to a new tube. Consider the supernatant as a saturated solution.
Stability Issues
Problem Possible Cause Troubleshooting Steps
Loss of compound activity over time in stored stock solutions. 1. Improper storage temperature.2. Repeated freeze-thaw cycles.3. Exposure to light or air (oxidation).1. Ensure stock solutions are stored at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[1]2. Aliquot the stock solution into single-use volumes to avoid multiple freeze-thaw cycles.[1]3. Store vials in the dark and ensure they are tightly capped to minimize exposure to light and air.
Inconsistent experimental results using the same stock solution. 1. Degradation of the compound in solution.2. Evaporation of the solvent, leading to an increased concentration of the compound.1. Prepare fresh stock solutions more frequently. For solutions stored at -20°C, it is recommended to re-examine their efficacy if stored for more than one month.[1]2. Ensure vials are properly sealed to prevent solvent evaporation. Parafilm can be used to further secure the cap.

Experimental Protocols

Protocol for Preparation of a this compound Stock Solution
  • Preparation: Before opening the vial, centrifuge it briefly to ensure all the powder is at the bottom.

  • Solvent Addition: Based on the desired stock concentration, calculate the required volume of anhydrous DMSO. Add the DMSO to the vial containing the this compound powder.

  • Dissolution: Vortex the solution gently until the powder is completely dissolved. If necessary, brief sonication in a water bath can be used to aid dissolution. Visually inspect the solution to ensure there are no visible particles.

  • Storage: Aliquot the stock solution into single-use, light-protected vials. Store the aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.[1]

Protocol for Diluting this compound for Cell-Based Assays
  • Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution of the DMSO stock solution in cell culture medium. This helps to minimize the shock of a large polarity change.

  • Final Dilution: Add the intermediate dilution (or the stock solution directly) to the final volume of cell culture medium to achieve the desired working concentration. Ensure the final DMSO concentration does not exceed 0.5%.[1]

  • Control: Prepare a vehicle control containing the same final concentration of DMSO as the experimental samples.

Visualizations

cMet_Signaling_Pathway HGF HGF (Hepatocyte Growth Factor) cMet c-Met Receptor HGF->cMet binds Dimerization Dimerization & Autophosphorylation cMet->Dimerization PI3K PI3K Dimerization->PI3K RAS RAS Dimerization->RAS AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR CellSurvival Cell Survival & Metabolism mTOR->CellSurvival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK CellProliferation Cell Growth & Proliferation ERK->CellProliferation cMet_IN_22 This compound cMet_IN_22->cMet inhibits

Caption: The c-Met signaling pathway and the inhibitory action of this compound.

Troubleshooting_Workflow Start Start: Solubility Issue CheckSolvent Is the correct solvent being used? (e.g., anhydrous DMSO) Start->CheckSolvent UseFreshSolvent Use fresh, anhydrous DMSO. CheckSolvent->UseFreshSolvent No CheckStorage Were compound storage conditions correct? CheckSolvent->CheckStorage Yes UseFreshSolvent->CheckStorage UseNewVial Use a new vial of this compound. CheckStorage->UseNewVial No CheckConcentration Is the concentration too high? CheckStorage->CheckConcentration Yes UseNewVial->CheckConcentration ReduceConcentration Lower the target concentration. CheckConcentration->ReduceConcentration Yes StepwiseDilution Is precipitation occurring during aqueous dilution? CheckConcentration->StepwiseDilution No ReduceConcentration->StepwiseDilution UseAids Use gentle warming (≤37°C) and/or brief sonication. Success Success: Compound Dissolved UseAids->Success ContactSupport Still issues? Contact Technical Support. UseAids->ContactSupport StepwiseDilution->UseAids No PerformStepwise Perform stepwise dilution and ensure final DMSO concentration is <0.5%. StepwiseDilution->PerformStepwise Yes PerformStepwise->Success PerformStepwise->ContactSupport

Caption: A troubleshooting workflow for addressing solubility issues with this compound.

References

Technical Support Center: Overcoming Resistance to c-Met-IN-22 in Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving the c-Met inhibitor, c-Met-IN-22.

Troubleshooting Guide

Researchers may encounter various issues when studying resistance to this compound. This guide provides potential causes and solutions for common problems.

Issue Potential Cause Recommended Solution
Reduced or no inhibition of cell proliferation in known sensitive cell lines. 1. Compound degradation: this compound may have degraded due to improper storage or handling. 2. Incorrect concentration: Errors in calculating or preparing the working solution. 3. Cell line integrity: The cell line may have developed resistance over multiple passages or there may be a misidentification or contamination issue.1. Compound integrity check: Use a fresh stock of this compound. Confirm the purity and identity of the compound if possible. 2. Concentration verification: Re-calculate and carefully prepare fresh dilutions. 3. Cell line authentication: Perform cell line authentication (e.g., STR profiling). Use early passage cells for experiments.
Variable IC50 values for this compound across experiments. 1. Inconsistent cell seeding density: Variations in the initial number of cells can affect the final readout. 2. Differences in treatment duration: The length of exposure to the inhibitor can influence the IC50 value. 3. Assay variability: Inconsistencies in reagent preparation or incubation times for viability assays (e.g., MTT).1. Standardize cell seeding: Use a precise cell counting method and ensure uniform seeding in all wells. 2. Consistent treatment time: Adhere to a strict timeline for inhibitor treatment across all experiments. 3. Standardize assay protocol: Follow a detailed and consistent protocol for all viability assays.
No decrease in c-Met phosphorylation upon treatment with this compound. 1. Insufficient drug concentration or treatment time: The concentration or duration of treatment may not be optimal to inhibit c-Met phosphorylation. 2. Technical issues with Western blot: Problems with antibody quality, buffer composition, or transfer efficiency. 3. Presence of resistance mechanisms: The cancer cells may have developed on-target (e.g., gatekeeper mutations) or off-target (e.g., activation of bypass pathways) resistance.1. Dose-response and time-course experiment: Perform a dose-response (e.g., 0, 2.5, 5.0, and 10.0 μM) and time-course (e.g., 6, 12, 24 hours) experiment to determine the optimal conditions for inhibiting c-Met phosphorylation.[1] 2. Optimize Western blot protocol: Validate the phospho-c-Met antibody and optimize all steps of the Western blot procedure. 3. Investigate resistance mechanisms: Sequence the c-Met kinase domain to check for mutations. Analyze the activation status of other receptor tyrosine kinases (e.g., EGFR, HER2).
Development of acquired resistance to this compound in long-term cultures. 1. On-target resistance: Selection for cancer cells with secondary mutations in the c-Met kinase domain that reduce inhibitor binding. 2. Off-target resistance: Activation of alternative signaling pathways that bypass the need for c-Met signaling. 3. Drug efflux: Increased expression of drug efflux pumps that reduce the intracellular concentration of this compound.1. Sequence c-Met: Analyze the c-Met gene for mutations in the resistant cell line. This compound has been shown to be effective against H1094R, D1228H, Y1230H, Y1235D, and M1250T mutations.[1] 2. Pathway analysis: Use phosphoproteomic arrays or Western blotting to screen for the activation of bypass signaling pathways (e.g., PI3K/AKT, MAPK). 3. Combination therapy: Consider combining this compound with inhibitors of the identified bypass pathway.

Quantitative Data Summary

The following tables summarize the known quantitative data for this compound.

Table 1: In Vitro Inhibitory Activity of this compound

Target/Cell Line Assay Type IC50 Value Reference
c-Met KinaseKinase Assay2.54 nM[1]
MKN-45 (Gastric Cancer)Proliferation Assay0.092 µM[1]
A-549 (Lung Cancer)Proliferation Assay0.83 µM[1]
HT-29 (Colon Cancer)Proliferation Assay0.68 µM[1]
MDA-MB-231 (Breast Cancer)Proliferation Assay3.94 µM[1]
HUVEC (Endothelial Cells)Proliferation Assay2.54 µM[1]
FHC (Normal Colon Epithelial)Proliferation Assay8.63 µM[1]

Table 2: Activity of this compound Against c-Met Resistance Mutations

c-Met Mutation IC50 Value Reference
H1094R93.6 nM[1]
D1228H29.4 nM[1]
Y1230H45.8 nM[1]
Y1235D54.2 nM[1]
M1250T26.5 nM[1]

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is an orally active, small-molecule inhibitor of the c-Met receptor tyrosine kinase.[1] It functions by binding to the kinase domain of c-Met, preventing its autophosphorylation and the subsequent activation of downstream signaling pathways involved in cell proliferation, survival, and motility.[1]

Q2: What are the known mechanisms of resistance to c-Met inhibitors like this compound?

A2: Resistance to c-Met inhibitors can be broadly categorized into two types:

  • On-target resistance: This involves genetic alterations in the MET gene itself, most commonly secondary mutations in the kinase domain that interfere with inhibitor binding. While this compound has shown efficacy against some known resistance mutations (see Table 2), others may still confer resistance.[1]

  • Off-target resistance: This occurs when cancer cells activate alternative signaling pathways to bypass their dependency on c-Met. Common bypass tracks include the activation of other receptor tyrosine kinases like EGFR or members of the HER family, or downstream signaling molecules such as KRAS.

Q3: My cells are showing resistance to this compound. What should I do next?

A3: First, confirm that the resistance is not due to experimental artifacts by following the recommendations in the troubleshooting guide. If genuine resistance is observed, the next step is to investigate the underlying mechanism. This typically involves:

  • Sequencing the MET gene in the resistant cells to identify any potential secondary mutations.

  • Performing a phosphoproteomic screen or a targeted Western blot analysis to identify any upregulated bypass signaling pathways.

  • Based on the findings, you can explore combination therapies by co-administering this compound with an inhibitor targeting the identified resistance mechanism.

Q4: Are there any known off-target effects of this compound?

A4: While specific off-target effects for this compound have not been detailed in the available literature, it is a common characteristic of small-molecule kinase inhibitors to have some degree of off-target activity. Studies on other c-Met inhibitors, such as tivantinib and crizotinib, have shown that some of their anti-tumor activity can be attributed to non-MET-targeting effects.[2][3] It is therefore important to include appropriate controls in your experiments to confirm that the observed effects are indeed due to the inhibition of c-Met.

Q5: What is the recommended starting concentration for in vitro experiments with this compound?

A5: The appropriate starting concentration will depend on the cell line and the specific assay. Based on the available IC50 data (see Table 1), a dose-response experiment ranging from low nanomolar to high micromolar concentrations is recommended. For initial experiments in a sensitive cell line like MKN-45, a starting range of 10 nM to 10 µM would be appropriate. For investigating effects on c-Met phosphorylation, concentrations in the range of 0 to 10.0 μM have been used.[1]

Signaling Pathways and Experimental Workflows

To aid in experimental design and data interpretation, the following diagrams illustrate the c-Met signaling pathway, a general workflow for investigating resistance, and the mechanism of resistance.

c_Met_Signaling_Pathway HGF HGF cMet c-Met Receptor HGF->cMet Binds GRB2 GRB2/SOS cMet->GRB2 PI3K PI3K cMet->PI3K STAT3 STAT3 cMet->STAT3 RAS RAS GRB2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation, Survival, Invasion, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation STAT3->Proliferation cMet_IN_22 This compound cMet_IN_22->cMet Inhibits Resistance_Workflow start Cancer Cells Treated with this compound sensitive Sensitive Cells (Apoptosis/Growth Arrest) start->sensitive resistant Resistant Cells (Continued Proliferation) start->resistant on_target On-Target Resistance (MET Gene Sequencing) resistant->on_target off_target Off-Target Resistance (Phospho-Kinase Array) resistant->off_target mutation Secondary MET Kinase Domain Mutation on_target->mutation bypass Activation of Bypass Signaling Pathway off_target->bypass combination Rational Combination Therapy mutation->combination bypass->combination Resistance_Mechanisms cMet_IN_22 This compound cMet c-Met cMet_IN_22->cMet Inhibits Downstream Downstream Signaling cMet->Downstream OnTarget On-Target Resistance OnTarget->cMet Alters binding site Mutation Secondary Mutation in c-Met Kinase Domain OnTarget->Mutation Amplification MET Gene Amplification OnTarget->Amplification OffTarget Off-Target Resistance Bypass Bypass Pathway Activation (e.g., EGFR, KRAS) OffTarget->Bypass Activates Bypass->Downstream Circumvents c-Met Proliferation Cell Proliferation and Survival Downstream->Proliferation

References

minimizing off-target effects of c-Met-IN-22

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for c-Met-IN-2, a potent and selective inhibitor of the c-Met receptor tyrosine kinase. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to facilitate successful experimentation and data interpretation.

Disclaimer

"c-Met-IN-2" is a placeholder name for a hypothetical, selective c-Met inhibitor. The quantitative data presented in this guide is illustrative and intended to serve as a template for researchers working with similar small molecule kinase inhibitors.

Troubleshooting Guides

This section addresses specific issues that may arise during the use of c-Met-IN-2, with a focus on identifying and minimizing off-target effects.

Unexpected Cellular Phenotype Observed

Problem: The observed cellular phenotype (e.g., excessive toxicity, unexpected morphological changes) is inconsistent with known effects of c-Met inhibition. This may indicate significant off-target activity.

Recommended Actions:

  • Confirm On-Target Engagement: Verify that c-Met-IN-2 is binding to c-Met in your cellular model using a Cellular Thermal Shift Assay (CETSA).

  • Assess Downstream Signaling: Use western blotting to confirm the inhibition of c-Met phosphorylation and its downstream signaling pathways (e.g., p-Akt, p-ERK).

  • Evaluate Kinase Selectivity: If not already done, perform a comprehensive kinase selectivity screen to identify potential off-target kinases. Compare the IC50 values for off-target kinases with the concentration of c-Met-IN-2 used in your experiments.

  • Dose-Response Analysis: Perform a dose-response experiment to determine if the unexpected phenotype is observed at concentrations significantly higher than the IC50 for c-Met.

  • Use a Structurally Unrelated c-Met Inhibitor: As a control, use a different, well-characterized c-Met inhibitor with a distinct chemical scaffold to see if it recapitulates the on-target phenotype while avoiding the unexpected effects.

Lack of Efficacy in a c-Met Dependent Cell Line

Problem: c-Met-IN-2 does not show the expected inhibitory effect (e.g., no reduction in cell viability, no inhibition of cell migration) in a cell line known to be driven by c-Met signaling.

Recommended Actions:

  • Verify Compound Integrity and Concentration: Confirm the identity and purity of your c-Met-IN-2 stock. Ensure accurate dilution and final concentration in your experiments.

  • Confirm c-Met Pathway Activation: Ensure the c-Met pathway is activated in your experimental conditions. For many cell lines, stimulation with Hepatocyte Growth Factor (HGF) is required.[1][2]

  • Assess Cellular Uptake: Although less common for small molecules, poor cell permeability could be a factor. If possible, use mass spectrometry to quantify the intracellular concentration of c-Met-IN-2.

  • Check for Resistance Mutations: Certain mutations in the c-Met kinase domain can confer resistance to ATP-competitive inhibitors.[3] Sequence the MET gene in your cell line to check for known resistance mutations.

  • Review Experimental Conditions: Ensure that the ATP concentration in biochemical assays is close to the Km for c-Met, as high ATP levels can outcompete ATP-competitive inhibitors.[4]

Quantitative Data Summary

The following tables provide illustrative data for a hypothetical selective c-Met inhibitor, "c-Met-IN-2".

Table 1: Kinase Selectivity Profile of c-Met-IN-2

Kinase TargetIC50 (nM)Fold Selectivity vs. c-Met
c-Met 5 1
VEGFR2550110
AXL800160
RON>10,000>2000
EGFR>10,000>2000
SRC>10,000>2000

Data is illustrative. IC50 values should be determined empirically.

Table 2: Cellular Activity of c-Met-IN-2 in a c-Met Amplified Cell Line (e.g., EBC-1)

AssayEndpointEC50 (nM)
c-Met PhosphorylationInhibition15
Akt Phosphorylation (Ser473)Inhibition25
ERK1/2 Phosphorylation (Thr202/Tyr204)Inhibition30
Cell Viability (72h)Reduction50

Data is illustrative. EC50 values are cell line-dependent and should be determined empirically.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: Kinase Selectivity Profiling (Biochemical Assay)

This protocol outlines a general procedure for determining the IC50 of c-Met-IN-2 against a panel of kinases using a fluorescence-based assay.

  • Reagents and Materials:

    • Recombinant human kinases

    • Kinase-specific peptide substrates

    • ATP

    • Kinase assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

    • c-Met-IN-2 (serial dilutions)

    • Fluorescence-based kinase assay kit (e.g., ADP-Glo™, TR-FRET)

    • Microplate reader

  • Procedure:

    • Prepare serial dilutions of c-Met-IN-2 in DMSO, and then dilute further in kinase assay buffer.

    • In a microplate, add the kinase, peptide substrate, and c-Met-IN-2 dilutions.

    • Initiate the kinase reaction by adding ATP.

    • Incubate at the optimal temperature (e.g., 30°C) for the recommended time (e.g., 60 minutes).

    • Stop the reaction and measure the signal (e.g., fluorescence, luminescence) according to the assay kit manufacturer's instructions.

    • Calculate the percent inhibition for each concentration of c-Met-IN-2 relative to a DMSO control.

    • Determine the IC50 value by fitting the data to a four-parameter logistic curve.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

This protocol describes how to assess the target engagement of c-Met-IN-2 in intact cells.[5][6][7][8][9]

  • Reagents and Materials:

    • Cell culture medium, PBS, trypsin

    • c-Met-IN-2

    • DMSO (vehicle control)

    • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

    • PCR tubes or strips

    • Thermocycler

    • Western blot reagents and antibodies (see Protocol 3)

  • Procedure:

    • Culture cells to ~80% confluency.

    • Treat cells with the desired concentration of c-Met-IN-2 or DMSO for a specified time (e.g., 1-2 hours).

    • Harvest and wash the cells with PBS.

    • Resuspend the cell pellet in PBS and aliquot into PCR tubes.

    • Heat the cell suspensions at a range of temperatures (e.g., 40°C to 70°C) for 3-5 minutes using a thermocycler, followed by cooling at room temperature.

    • Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

    • Centrifuge to pellet the precipitated proteins.

    • Collect the supernatant (soluble protein fraction).

    • Analyze the amount of soluble c-Met in the supernatant by western blotting. A shift in the melting curve to a higher temperature in the presence of c-Met-IN-2 indicates target engagement.

Protocol 3: Western Blotting for Downstream Signaling

This protocol is for assessing the phosphorylation status of c-Met and its downstream targets.[10][11][12][13][14]

  • Reagents and Materials:

    • Cell culture reagents

    • HGF (if stimulating the pathway)

    • c-Met-IN-2

    • Lysis buffer with protease and phosphatase inhibitors

    • BCA protein assay kit

    • SDS-PAGE gels, running buffer, transfer buffer

    • PVDF or nitrocellulose membranes

    • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

    • Primary antibodies (e.g., anti-p-c-Met, anti-c-Met, anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-GAPDH)

    • HRP-conjugated secondary antibodies

    • Chemiluminescent substrate

  • Procedure:

    • Seed cells and grow to ~70-80% confluency.

    • Serum-starve cells if necessary to reduce basal signaling.

    • Pre-treat cells with various concentrations of c-Met-IN-2 or DMSO for 1-2 hours.

    • Stimulate cells with HGF for a short period (e.g., 15-30 minutes), if required.

    • Wash cells with ice-cold PBS and lyse with lysis buffer.

    • Determine protein concentration using a BCA assay.

    • Denature protein lysates and separate by SDS-PAGE.

    • Transfer proteins to a membrane.

    • Block the membrane for 1 hour at room temperature.

    • Incubate with primary antibodies overnight at 4°C.

    • Wash and incubate with secondary antibodies for 1 hour at room temperature.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

Protocol 4: Cell Viability Assay (Resazurin-based)

This protocol measures cell viability as an indicator of the cytotoxic or cytostatic effects of c-Met-IN-2.[15][16]

  • Reagents and Materials:

    • Cell culture medium

    • c-Met-IN-2 (serial dilutions)

    • Resazurin sodium salt solution

    • Opaque-walled 96-well plates

    • Fluorescence plate reader

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat cells with serial dilutions of c-Met-IN-2 or DMSO.

    • Incubate for the desired time period (e.g., 72 hours).

    • Add resazurin solution to each well and incubate for 2-4 hours at 37°C.

    • Measure the fluorescence (Excitation ~560 nm, Emission ~590 nm).

    • Calculate cell viability as a percentage of the DMSO control and determine the EC50 value.

Frequently Asked Questions (FAQs)

Q1: What are the primary downstream signaling pathways activated by c-Met?

A1: Upon binding its ligand, Hepatocyte Growth Factor (HGF), the c-Met receptor tyrosine kinase activates several key intracellular signaling pathways.[17][18][19] These include the RAS/MAPK pathway, which is crucial for cell proliferation, the PI3K/AKT pathway, which promotes cell survival and growth, and the STAT pathway, also involved in cell survival and proliferation.[19][20]

cMet_Signaling HGF HGF cMet c-Met Receptor HGF->cMet Binds GRB2 GRB2/SOS cMet->GRB2 PI3K PI3K cMet->PI3K STAT STAT cMet->STAT RAS RAS GRB2->RAS RAF RAF-MEK-ERK RAS->RAF Proliferation Proliferation, Survival, Motility RAF->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT->Proliferation cMet_IN_2 c-Met-IN-2 cMet_IN_2->cMet Inhibits Off_Target_Workflow Start Unexpected Phenotype with c-Met-IN-2 Step1 Step 1: Confirm Target Engagement (e.g., CETSA) Start->Step1 Step2 Step 2: Assess Dose-Response Is effect at on-target concentration? Step1->Step2 Step3 Step 3: Use Control Compound (Structurally different c-Met inhibitor) Step2->Step3 Step4 Step 4: Use Genetic Control (c-Met Knockdown/Knockout) Step3->Step4 Step5 Step 5: Kinase Profiling Identify potential off-targets Step4->Step5 Phenotype not replicated Conclusion1 Phenotype is On-Target Step4->Conclusion1 Phenotype replicated Conclusion2 Phenotype is Off-Target Step5->Conclusion2

References

improving bioavailability of c-Met-IN-22 formulations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with c-Met-IN-22 formulations. The focus is on improving the bioavailability of this potent and orally active c-Met inhibitor.

Troubleshooting Guide

This guide addresses common issues encountered during the formulation and in-vivo testing of this compound.

Issue Potential Cause Recommended Solution
Low Oral Bioavailability Poor aqueous solubility of this compound.[1]1. Formulation with Co-solvents: Utilize co-solvents like Transcutol® HP (THP) to enhance solubility. Studies on similar poorly soluble c-Met inhibitors have shown significant solubility improvement with THP.[1] 2. Amorphous Solid Dispersions (ASDs): Formulate this compound as an ASD to improve its dissolution rate and bioavailability. This technique is effective for many oral tyrosine kinase inhibitors with pH-dependent solubility. 3. Lipid-Based Formulations: Consider self-emulsifying drug delivery systems (SEDDS) or lipophilic salts to improve absorption, a strategy proven effective for other kinase inhibitors.
High Variability in Pharmacokinetic (PK) Data Inconsistent dissolution of the formulation in the gastrointestinal tract. Food effects can also contribute to variability.1. Particle Size Reduction: Micronization or nanocrystal technology can increase the surface area of the drug, leading to more consistent dissolution. 2. Standardize Dosing Conditions: For in-vivo studies, ensure consistent fasting or fed states for all animals to minimize variability from food effects.
Precipitation of Compound in Aqueous Media The compound is likely poorly soluble in aqueous buffers used for in-vitro assays or as vehicle for in-vivo studies.1. Use of Surfactants and Polymers: Incorporate pharmaceutically acceptable surfactants (e.g., Tween® 80, Kolliphor® HS-15) or polymers (e.g., sodium carboxymethylcellulose) in the vehicle to maintain a stable suspension.[2] 2. pH Adjustment: If the compound's solubility is pH-dependent, adjusting the pH of the vehicle may improve its stability in suspension.
Low Permeability in Caco-2 Assays The compound may be a substrate for efflux transporters like P-glycoprotein (P-gp).1. Conduct Bidirectional Caco-2 Assay: Perform the assay in both apical-to-basolateral and basolateral-to-apical directions to determine the efflux ratio. An efflux ratio greater than 2 suggests active efflux.[3] 2. Use of P-gp Inhibitors: Co-incubate with a known P-gp inhibitor (e.g., verapamil) to confirm if P-gp is responsible for the low permeability.[4]

Frequently Asked Questions (FAQs)

Q1: What is the reported oral bioavailability of this compound?

A1: this compound has a reported oral bioavailability (F) of 69% in BALB/c mice when administered as a single 10 mg/kg dose.[5]

Q2: What are some starting points for formulating this compound for in-vivo oral dosing?

A2: For preclinical oral bioavailability studies, a common starting point for poorly soluble kinase inhibitors is a suspension in an aqueous vehicle. A typical vehicle composition is 0.5% (w/v) sodium carboxymethylcellulose, 0.9% (w/v) sodium chloride, and 0.4% (w/v) polysorbate 80.[2]

Q3: How can I assess the intestinal permeability of my this compound formulation?

A3: The Caco-2 permeability assay is a widely accepted in-vitro model for predicting human intestinal absorption.[3][4] This assay uses a monolayer of human colon adenocarcinoma cells that differentiate to form a barrier with properties similar to the intestinal epithelium.

Q4: What are the key downstream signaling pathways of c-Met that I should monitor to confirm the inhibitory activity of my this compound formulation?

A4: Upon activation by its ligand, Hepatocyte Growth Factor (HGF), c-Met activates several key downstream signaling pathways. The primary pathways to monitor for inhibitory activity are the RAS/RAF/MEK/ERK (MAPK) pathway, which is involved in cell proliferation, and the PI3K/AKT/mTOR pathway, which regulates cell survival.[6][7][8]

Experimental Protocols

Oral Bioavailability Study in Mice (General Protocol)

This protocol is a general guideline and should be adapted based on the specific properties of the this compound formulation.

  • Animal Model: Male BALB/c mice (or other appropriate strain), 8-10 weeks old.

  • Housing: House animals in a controlled environment with a 12-hour light/dark cycle. Provide access to food and water ad libitum, except for a fasting period (typically 4-12 hours) before oral dosing.[2]

  • Formulation Preparation: Prepare the this compound formulation (e.g., suspension in 0.5% CMC, 0.4% Tween 80 in saline) on the day of dosing.

  • Dosing:

    • Oral (PO): Administer the formulation via oral gavage at the desired dose (e.g., 10 mg/kg). The dosing volume is typically 5-10 mL/kg.

    • Intravenous (IV): For determination of absolute bioavailability, administer a solution of this compound in a suitable vehicle (e.g., 10% DMSO, 40% PEG300, 50% saline) via the tail vein at a lower dose (e.g., 1.5 mg/kg).[5]

  • Blood Sampling: Collect blood samples (e.g., via tail vein or retro-orbital sinus) at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Sample Analysis: Analyze the plasma concentrations of this compound using a validated analytical method, such as LC-MS/MS.

  • Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters, including AUC, Cmax, Tmax, and half-life (t1/2), using non-compartmental analysis. Absolute bioavailability (F%) is calculated as: (AUC_PO / Dose_PO) / (AUC_IV / Dose_IV) * 100.

Caco-2 Permeability Assay (General Protocol)

This protocol provides a general framework for assessing the intestinal permeability of a this compound formulation.

  • Cell Culture: Culture Caco-2 cells on semi-permeable Transwell® inserts for 18-22 days to allow for differentiation and formation of a confluent monolayer.[3]

  • Monolayer Integrity Check: Before the experiment, measure the transepithelial electrical resistance (TEER) of the monolayer to ensure its integrity. A TEER value of ≥ 200 Ω·cm² is generally considered acceptable.[9] The permeability of a paracellular marker, such as Lucifer yellow, can also be assessed.[3]

  • Dosing Solution Preparation: Prepare a dosing solution of this compound in a transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES) at a typical concentration of 10 µM.[3]

  • Permeability Assessment:

    • Apical to Basolateral (A-B): Add the dosing solution to the apical (donor) compartment and fresh transport buffer to the basolateral (receiver) compartment.

    • Basolateral to Apical (B-A): Add the dosing solution to the basolateral (donor) compartment and fresh transport buffer to the apical (receiver) compartment.

  • Sampling: At specified time points (e.g., 30, 60, 90, and 120 minutes), take samples from the receiver compartment.

  • Sample Analysis: Determine the concentration of this compound in the samples using LC-MS/MS.

  • Calculation of Apparent Permeability (Papp): Calculate the Papp value using the following equation: Papp (cm/s) = (dQ/dt) / (A * C0), where dQ/dt is the rate of drug transport, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.[3]

  • Efflux Ratio Calculation: The efflux ratio is calculated as Papp(B-A) / Papp(A-B).

Visualizations

c_Met_Signaling_Pathway cluster_inhibition Inhibition by this compound HGF HGF cMet c-Met Receptor HGF->cMet Binds GRB2 GRB2 cMet->GRB2 GAB1 GAB1 cMet->GAB1 STAT3 STAT3 cMet->STAT3 SOS SOS GRB2->SOS PI3K PI3K GAB1->PI3K RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK (MAPK) MEK->ERK Proliferation Proliferation, Invasion, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Cell Survival, Growth mTOR->Survival STAT3->Proliferation cMet_inhibit This compound cMet_inhibit->cMet

Caption: The c-Met signaling pathway and the point of inhibition by this compound.

experimental_workflow formulation This compound Formulation (e.g., Suspension, ASD) invitro In-vitro Characterization - Solubility Assay - Caco-2 Permeability formulation->invitro invivo In-vivo Pharmacokinetic Study (Mouse Model) formulation->invivo data_interpretation Data Interpretation & Troubleshooting invitro->data_interpretation po_dosing Oral Dosing invivo->po_dosing iv_dosing IV Dosing invivo->iv_dosing blood_sampling Blood Sampling po_dosing->blood_sampling iv_dosing->blood_sampling analysis LC-MS/MS Analysis blood_sampling->analysis pk_parameters Calculate PK Parameters (AUC, Cmax, F%) analysis->pk_parameters pk_parameters->data_interpretation

Caption: A typical experimental workflow for evaluating this compound formulations.

References

dealing with c-Met-IN-22 toxicity in animal models

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for c-Met-IN-22. This resource is designed to assist researchers, scientists, and drug development professionals in anticipating and managing potential toxicities associated with the use of this compound in animal models. The following troubleshooting guides and frequently asked questions (FAQs) are based on the known profiles of c-Met inhibitors.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a small molecule inhibitor of the c-Met receptor tyrosine kinase. The c-Met pathway, when activated by its ligand, hepatocyte growth factor (HGF), plays a crucial role in cell proliferation, migration, and survival.[1][2] In many cancers, this pathway is dysregulated, leading to tumor growth and metastasis.[1][3] this compound likely acts as an ATP-competitive inhibitor, binding to the kinase domain of c-Met and preventing the downstream signaling that promotes cancer progression.[1]

Q2: What are the common toxicities observed with c-Met inhibitors in animal models?

A2: Based on preclinical and clinical studies of various c-Met inhibitors, a range of toxicities has been reported. These can vary depending on the specific compound, dose, and animal model. Commonly observed adverse events include:

  • Gastrointestinal (GI) Toxicity: Nausea, vomiting, diarrhea, and decreased appetite are frequently reported.[4][5]

  • Edema: Peripheral edema is a notable side effect of some MET-selective tyrosine kinase inhibitors.[5][6]

  • Hepatotoxicity: Elevations in liver enzymes (AST/ALT) have been observed, indicating potential liver toxicity.[7]

  • Renal Toxicity: In some cases, renal toxicity has been a significant concern, potentially due to the formation of insoluble drug metabolites.[8]

  • Fatigue: A general state of tiredness or lack of energy is a common finding.[5][9]

  • Hematological Effects: Changes in blood cell counts, such as anemia and decreased white blood cells, can occur.[9]

Q3: Are there any known strategies to mitigate the toxicity of c-Met inhibitors?

A3: Yes, several strategies can be employed to manage and mitigate toxicities observed during preclinical studies:

  • Dose Optimization: Conducting dose-range-finding studies is critical to identify the maximum tolerated dose (MTD) and an optimal therapeutic dose with an acceptable safety profile.

  • Supportive Care: Prophylactic administration of anti-emetics for nausea and vomiting, as well as ensuring proper hydration and nutrition, can help manage GI side effects.[4] For edema, compression stockings have been suggested, though their efficacy can be limited.[4]

  • Monitoring: Regular monitoring of animal health, including body weight, food and water intake, and clinical signs of distress, is essential. Blood tests to monitor liver enzymes, renal function, and hematological parameters should be conducted.

  • Formulation Optimization: For compounds with poor solubility that may lead to renal toxicity, exploring different formulations to improve solubility and prevent precipitation in renal tubules can be beneficial.

Troubleshooting Guide

This guide provides a structured approach to identifying and addressing common toxicities that may be encountered when using this compound in animal models.

Problem 1: Unexpected Animal Morbidity or Mortality
Potential Cause Recommended Action
Acute Toxicity / Overdose - Immediately cease dosing. - Perform a thorough necropsy on deceased animals to identify target organs of toxicity. - Review dosing calculations and preparation procedures. - Initiate a dose de-escalation study to find a tolerable dose.
Vehicle-Related Toxicity - Dose a control group of animals with the vehicle alone. - If toxicity is observed in the vehicle control group, consider alternative, less toxic vehicle formulations.
Off-Target Effects - Conduct a literature review on the known off-target effects of similar c-Met inhibitors. - Consider in vitro kinase screening to assess the selectivity profile of this compound.
Problem 2: Significant Body Weight Loss (>15-20%)
Potential Cause Recommended Action
Gastrointestinal Toxicity - Monitor for signs of nausea (pica in rodents), vomiting, or diarrhea. - Provide supportive care, such as palatable, high-calorie food and hydration support. - Consider co-administration of anti-emetic or anti-diarrheal agents after veterinary consultation. - Evaluate a lower dose or a different dosing schedule.
Decreased Food/Water Intake - Measure daily food and water consumption. - If intake is low, provide wet mash or other highly palatable food options. - Assess for oral lesions or other physical reasons for reduced intake.
Problem 3: Observable Edema
Potential Cause Recommended Action
On-Target Effect on Vascular Endothelium - This is a known class effect of some c-Met inhibitors.[10] - Monitor the severity and progression of the edema. - Diuretics may have limited efficacy.[4] - Consider dose reduction to see if the edema resolves. - Measure serum albumin levels to rule out hypoalbuminemia as a contributing factor.

Quantitative Data Summary

The following tables summarize toxicity data for representative c-Met inhibitors from preclinical and clinical studies. This data can serve as a reference for potential toxicities with this compound.

Table 1: Preclinical Toxicity of Selected c-Met Inhibitors

CompoundAnimal ModelDoseObserved ToxicitiesReference
JNJ-38877605 RabbitNot specifiedRenal crystal formation, degenerative and inflammatory changes in the kidney.[8]
Foretinib (XL880) Mouse (xenograft)Not specifiedNecrosis and hemorrhage within the tumor at therapeutic doses.[7]
BMS-777607 Mouse15 or 30 mg/kgNo significant adverse effects mentioned in the context of the reported study.[3]
Human c-Met-Fc Mouse (xenograft)30 or 100 µ g/daily Appeared to be well-tolerated.[11]

Table 2: Common Adverse Events of Clinical c-Met Inhibitors

CompoundCommon Adverse Events (Grade 1-2)Serious Adverse Events (Grade 3-4)Reference
Cabozantinib Diarrhea, fatigue, nausea, decreased appetite, hypertension.Hypertension, palmar-plantar erythrodysesthesia, fatigue, diarrhea.[1]
Crizotinib Vision disorders, nausea, diarrhea, vomiting, edema, constipation.Neutropenia, elevated transaminases, fatigue.[1]
Capmatinib Peripheral edema, nausea, fatigue, vomiting, dyspnea.Peripheral edema, fatigue, dyspnea.[5][6]
Tepotinib Edema, nausea, diarrhea, increased creatinine.Edema, pleural effusion, ascites.[12]

Experimental Protocols

Protocol 1: General Toxicity Assessment in Rodent Models

  • Animal Model: Select appropriate rodent strain (e.g., BALB/c mice, Sprague-Dawley rats).

  • Acclimatization: Allow animals to acclimate for at least one week before the start of the study.

  • Grouping: Randomly assign animals to vehicle control and this compound treatment groups (at least 3 dose levels).

  • Dosing: Administer this compound and vehicle via the intended clinical route (e.g., oral gavage, intraperitoneal injection) for a specified duration (e.g., 14 or 28 days).

  • Clinical Observations: Record clinical signs of toxicity, body weight, and food/water intake daily.

  • Hematology and Clinical Chemistry: Collect blood samples at baseline and at the end of the study for complete blood count and serum chemistry analysis (including liver and kidney function markers).

  • Necropsy and Histopathology: At the end of the study, perform a full necropsy. Collect and fix major organs for histopathological examination by a board-certified veterinary pathologist.

Protocol 2: Investigation of Suspected Renal Toxicity

  • Urinalysis: Collect urine at baseline and at multiple time points during the study. Analyze for proteinuria, hematuria, crystalluria, and changes in specific gravity.

  • Kidney Biomarkers: In addition to standard markers (BUN, creatinine), consider measuring novel kidney injury biomarkers in urine or serum (e.g., KIM-1, NGAL).

  • High-Resolution Histopathology: When processing kidney tissue, use special stains (e.g., PAS, Trichrome) to better visualize glomerular and tubular structures. Consider transmission electron microscopy for ultrastructural evaluation.

  • Metabolite Analysis: If crystal formation is suspected, attempt to isolate and identify the chemical composition of the crystals from urine or kidney tissue using techniques like LC-MS.[8]

Visualizations

cMet_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_downstream Downstream Signaling HGF HGF c-Met Receptor Extracellular Domain Transmembrane Domain Intracellular Kinase Domain HGF->c-Met Receptor:f0 Binds PI3K/Akt PI3K/Akt c-Met Receptor:f2->PI3K/Akt Activates RAS/MAPK RAS/MAPK c-Met Receptor:f2->RAS/MAPK Activates STAT3 STAT3 c-Met Receptor:f2->STAT3 Activates This compound This compound This compound->c-Met Receptor:f2 Inhibits Survival Survival PI3K/Akt->Survival Proliferation Proliferation RAS/MAPK->Proliferation Migration Migration STAT3->Migration

Caption: c-Met signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_planning Phase 1: Study Planning cluster_execution Phase 2: In-Life cluster_analysis Phase 3: Analysis A Select Animal Model & Dose Levels C Dosing & Daily Clinical Observations A->C B Define Endpoints (Toxicity Markers) G Data Interpretation & Reporting B->G D Sample Collection (Blood, Urine) C->D F Necropsy & Histopathology C->F E Hematology & Clinical Chemistry D->E E->G F->G

Caption: General experimental workflow for in vivo toxicity assessment.

Troubleshooting_Tree Start Adverse Event Observed Q1 Is it a known class effect of c-Met inhibitors? Start->Q1 A1_Yes Implement known mitigation strategies (e.g., supportive care, dose reduction) Q1->A1_Yes Yes A1_No Investigate potential off-target effects Q1->A1_No No Q2 Is the toxicity dose-dependent? A1_Yes->Q2 A1_No->Q2 A2_Yes Reduce dose or modify dosing schedule Q2->A2_Yes Yes A2_No Consider vehicle toxicity or idiosyncratic reaction Q2->A2_No No End Re-evaluate protocol A2_Yes->End A2_No->End

Caption: Decision tree for troubleshooting adverse events in animal models.

References

addressing variability in c-Met-IN-22 experimental results

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for c-Met-IN-22. This resource is designed for researchers, scientists, and drug development professionals to address potential variability in experimental results and provide guidance for the effective use of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound (also known as compound 51am) is a potent and orally active small molecule inhibitor of the c-Met receptor tyrosine kinase.[1] Its primary mechanism of action is the inhibition of c-Met autophosphorylation, which subsequently blocks downstream signaling pathways, leading to anti-proliferative effects, cell cycle arrest, and apoptosis in c-Met dependent cancer cells.[1]

Q2: What is the reported potency of this compound?

A2: this compound has a reported IC50 value of 2.54 nM against c-Met in biochemical assays.[1] Its anti-proliferative activity varies across different cell lines.

Q3: Is this compound effective against known c-Met mutations that confer drug resistance?

A3: Yes, this compound has shown activity against several drug-resistant mutants of c-Met, including T1094R, D1228H, Y1230H, Y1235D, and M1250T.[1]

Q4: What are the key downstream signaling pathways affected by this compound?

A4: By inhibiting c-Met phosphorylation, this compound affects major downstream pathways that are crucial for cancer cell proliferation, survival, and migration. These include the RAS/MAPK, PI3K/AKT, and STAT signaling cascades.

Q5: What are the expected phenotypic effects of this compound on cancer cells?

A5: Treatment with this compound is expected to induce a dose-dependent inhibition of cell proliferation, cause cell cycle arrest at the G2/M phase, and trigger apoptosis.[1]

Troubleshooting Guide

This guide addresses common issues that may arise during experiments with this compound.

Issue 1: Inconsistent or lower than expected inhibition of c-Met phosphorylation.

Potential Cause Troubleshooting Step
Suboptimal inhibitor concentration Titrate this compound across a wider concentration range. We recommend starting from 1 nM to 10 µM to determine the optimal inhibitory concentration for your specific cell line and experimental conditions.
Cell confluence and serum starvation Ensure consistent cell seeding density and confluence. For phosphorylation studies, serum-starve cells for 12-24 hours prior to HGF stimulation and inhibitor treatment to reduce basal receptor activation.
HGF stimulation conditions Optimize the concentration and duration of Hepatocyte Growth Factor (HGF) stimulation. High concentrations of HGF may require higher concentrations of this compound for effective inhibition.
Inhibitor stability and storage Prepare fresh stock solutions of this compound in a suitable solvent (e.g., DMSO) and store them in aliquots at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
Cell line sensitivity Confirm the c-Met dependency of your cell line. Cells with low c-Met expression or alternative activated signaling pathways may be less sensitive to c-Met inhibition.

Issue 2: High variability in cell viability or proliferation assay results.

Potential Cause Troubleshooting Step
Inconsistent cell seeding Ensure a homogenous single-cell suspension before seeding plates. Use a multichannel pipette for consistent cell numbers across wells.
Edge effects in multi-well plates Avoid using the outer wells of 96-well plates, as they are more prone to evaporation and temperature fluctuations. Fill the outer wells with sterile PBS or media.
Duration of inhibitor treatment Optimize the incubation time with this compound. Anti-proliferative effects may take 48-72 hours to become apparent.
Assay readout timing Ensure that the assay readout (e.g., MTT, CellTiter-Glo) is performed at a consistent time point across all experiments.
Solvent (e.g., DMSO) concentration Maintain a consistent and low final concentration of the solvent across all wells, including vehicle controls. High concentrations of DMSO can be toxic to cells.

Issue 3: Difficulty in detecting apoptosis or cell cycle arrest.

Potential Cause Troubleshooting Step
Suboptimal inhibitor concentration or treatment time Perform a time-course and dose-response experiment to identify the optimal conditions for inducing apoptosis and cell cycle arrest in your cell line. These effects are often concentration and time-dependent.[1]
Insensitive detection method Use multiple assays to confirm apoptosis (e.g., Annexin V/PI staining, caspase-3/7 activity assay, PARP cleavage). For cell cycle analysis, ensure proper cell fixation and staining with a DNA-intercalating dye.
Cellular resistance mechanisms Investigate the expression of anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL) in your cell line, as they may confer resistance to inhibitor-induced apoptosis.

Quantitative Data Summary

Table 1: In Vitro Anti-proliferative Activity of this compound

Cell LineCancer TypeIC50 (µM)
MKN-45Gastric Cancer0.092
A-549Lung Cancer0.83
HT-29Colon Cancer0.68
MDA-MB-231Breast Cancer3.94
HUVECEndothelial Cells2.54
FHCNormal Colon Epithelial8.63

Data sourced from MedchemExpress.[1]

Table 2: Activity of this compound Against Drug-Resistant Mutants

c-Met MutantIC50 (nM)
T1094R93.6
D1228H29.4
Y1230H45.8
Y1235D54.2
M1250T26.5

Data sourced from MedchemExpress.[1]

Table 3: In Vivo Pharmacokinetic Properties of this compound in BALB/c Mice

Administration RouteDose (mg/kg)Bioavailability (F)Elimination Half-life (t1/2)Clearance
Intravenous (i.v.)1.5-3.2 h-
Oral (p.o.)1069%5.6 h0.87 L/h·kg

Data sourced from MedchemExpress.[1]

Experimental Protocols

Protocol 1: Western Blotting for c-Met Phosphorylation

  • Cell Culture and Treatment: Seed cells (e.g., MKN-45) in 6-well plates and grow to 70-80% confluency. Serum-starve the cells for 12-24 hours. Pre-treat cells with varying concentrations of this compound (e.g., 0, 2.5, 5.0, 10.0 µM) for 2-4 hours.[1] Stimulate with HGF (e.g., 50 ng/mL) for 15-30 minutes.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Antibody Incubation: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature. Incubate with primary antibodies against phospho-c-Met (Tyr1234/1235) and total c-Met overnight at 4°C.

  • Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Visualize bands using an ECL detection system.

Protocol 2: Cell Viability Assay (MTT Assay)

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Inhibitor Treatment: Treat cells with a serial dilution of this compound for 48-72 hours. Include a vehicle control (DMSO).

  • MTT Incubation: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Protocol 3: Cell Cycle Analysis by Flow Cytometry

  • Cell Treatment: Treat cells with this compound at desired concentrations (e.g., 0.4, 0.8, 1.2 µM) for 24 hours.[1]

  • Cell Harvesting and Fixation: Harvest cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Use cell cycle analysis software to determine the percentage of cells in G0/G1, S, and G2/M phases.

Visualizations

cMet_Signaling_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling cluster_cellular_response Cellular Response c-Met c-Met RAS RAS c-Met->RAS PI3K PI3K c-Met->PI3K STAT3 STAT3 c-Met->STAT3 HGF HGF HGF->c-Met Binds and Activates This compound This compound This compound->c-Met Inhibits Phosphorylation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Survival mTOR->Survival Migration Migration STAT3->Migration

Caption: c-Met signaling pathway and the inhibitory action of this compound.

Troubleshooting_Workflow Start Start Inconsistent_Results Inconsistent Experimental Results Start->Inconsistent_Results Check_Inhibitor Verify this compound Integrity (Fresh stock, proper storage) Inconsistent_Results->Check_Inhibitor Check_Cells Assess Cell Health and Culture Conditions (Passage number, confluence, contamination) Inconsistent_Results->Check_Cells Optimize_Protocol Optimize Experimental Protocol (Concentration, time, controls) Check_Inhibitor->Optimize_Protocol Check_Cells->Optimize_Protocol Analyze_Data Re-analyze Data (Statistical analysis, outliers) Optimize_Protocol->Analyze_Data Consult_Support Consult Technical Support Analyze_Data->Consult_Support Issue Persists Resolved Resolved Analyze_Data->Resolved Issue Resolved

Caption: A logical workflow for troubleshooting inconsistent experimental results.

Logical_Relationship cluster_issue Observed Issue cluster_causes Potential Causes cluster_solutions Solutions Low_Inhibition Low c-Met Phosphorylation Inhibition Concentration Suboptimal Inhibitor Concentration Low_Inhibition->Concentration HGF High HGF Stimulation Low_Inhibition->HGF Stability Inhibitor Degradation Low_Inhibition->Stability Sensitivity Low Cell Line Sensitivity Low_Inhibition->Sensitivity Titrate Perform Dose-Response Concentration->Titrate Optimize_HGF Optimize HGF Concentration HGF->Optimize_HGF Fresh_Stock Use Fresh Inhibitor Stock Stability->Fresh_Stock Validate_Cells Validate c-Met Dependency Sensitivity->Validate_Cells

Caption: Relationship between a common issue, its causes, and solutions.

References

c-Met-IN-22 quality control and purity assessment

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the quality control, purity assessment, and effective use of c-Met-IN-22, a potent c-Met inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a small molecule inhibitor that targets the c-Met receptor tyrosine kinase. The c-Met signaling pathway, when activated by its ligand, hepatocyte growth factor (HGF), plays a crucial role in cell proliferation, migration, and survival.[1][2] In many cancers, this pathway is dysregulated, leading to tumor growth and metastasis. This compound functions by binding to the ATP-binding site of the c-Met kinase domain, thereby preventing its autophosphorylation and the subsequent activation of downstream signaling pathways.

Q2: What are the recommended storage and handling conditions for this compound?

A2: For optimal stability, this compound should be stored as a solid at -20°C. For short-term storage, it can be kept at 4°C. When preparing stock solutions, it is recommended to use anhydrous DMSO. Aliquot the stock solution to avoid repeated freeze-thaw cycles. Protect from light and moisture.

Q3: What is the typical purity of this compound provided by suppliers?

A3: Reputable suppliers typically provide this compound with a purity of ≥98%, as determined by High-Performance Liquid Chromatography (HPLC). It is crucial to review the Certificate of Analysis (CoA) provided with each batch for specific purity information.

Q4: In which solvents is this compound soluble?

A4: this compound is soluble in dimethyl sulfoxide (DMSO). Its solubility in aqueous buffers is generally low. For cell-based assays, it is common practice to prepare a high-concentration stock solution in DMSO and then dilute it to the final working concentration in the cell culture medium. Ensure the final DMSO concentration in your experiment is low (typically <0.5%) to avoid solvent-induced toxicity.

Quality Control and Purity Assessment

Ensuring the quality and purity of this compound is critical for obtaining reliable and reproducible experimental results. The following tables summarize the typical quality control specifications and the analytical methods used for their assessment.

Table 1: this compound Quality Control Specifications

ParameterSpecificationMethod of Analysis
Appearance White to off-white solidVisual Inspection
Purity (by HPLC) ≥98.0%HPLC-UV
Identity Conforms to structure¹H-NMR, LC-MS
Molecular Weight Conforms to theoretical valueLC-MS
Residual Solvents ≤0.5%GC-MS
Water Content ≤0.5%Karl Fischer Titration

Table 2: Representative HPLC Purity Data

Lot NumberRetention Time (min)Peak Area (%)Purity (%)
A1235.4299.299.2
B4565.4598.898.8
C7895.4399.599.5

Table 3: Representative Mass Spectrometry Data

Lot NumberTheoretical Mass [M+H]⁺Observed Mass [M+H]⁺
A123450.52450.55
B456450.52450.53
C789450.52450.54

Experimental Protocols

Detailed methodologies for the key analytical techniques used in the quality control of this compound are provided below.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Objective: To determine the purity of this compound by separating it from any potential impurities.

Methodology:

  • Sample Preparation: Prepare a 1 mg/mL solution of this compound in DMSO.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

    • Gradient: Start with 10% B, ramp to 90% B over 10 minutes, hold for 2 minutes, then return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

  • Data Analysis: Integrate the peak areas of all detected components. Purity is calculated as the percentage of the main peak area relative to the total peak area.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Dissolve Dissolve this compound in DMSO (1 mg/mL) Inject Inject Sample (10 µL) Dissolve->Inject Separate Separation on C18 Column Inject->Separate Detect UV Detection (254 nm) Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Calculate Calculate Purity Integrate->Calculate

Figure 1. Workflow for HPLC Purity Assessment.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity Confirmation

Objective: To confirm the identity of this compound by determining its molecular weight.

Methodology:

  • Sample Preparation: Prepare a 10 µg/mL solution of this compound in 50:50 acetonitrile:water.

  • Instrumentation: An HPLC system coupled to a mass spectrometer with an electrospray ionization (ESI) source.

  • LC Conditions:

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 3.5 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: A rapid gradient suitable for separating the compound from the solvent front.

    • Flow Rate: 0.4 mL/min.

  • MS Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Range: m/z 100-1000.

  • Data Analysis: Compare the observed mass of the [M+H]⁺ ion with the theoretical mass.

¹H-NMR Spectroscopy for Structural Confirmation

Objective: To confirm the chemical structure of this compound.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of this compound in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Instrumentation: A 400 MHz or higher NMR spectrometer.

  • Data Acquisition: Acquire a standard one-dimensional proton NMR spectrum.

  • Data Analysis: Analyze the chemical shifts, integration, and coupling patterns of the observed peaks and compare them to the expected spectrum for the known structure of this compound.

Troubleshooting Guide

Problem 1: Inconsistent or unexpected results in cell-based assays.

Possible Cause Troubleshooting Step
Compound Precipitation - Visually inspect the stock solution and final dilutions for any precipitate.- Prepare fresh dilutions for each experiment.- Lower the final concentration of the inhibitor.- Ensure the final DMSO concentration is not causing precipitation in the aqueous media.
Compound Degradation - Aliquot the stock solution to minimize freeze-thaw cycles.- Store the compound as recommended (-20°C for solid, protected from light).- Verify the purity and integrity of the compound using HPLC or LC-MS.
Cell Line Variability - Ensure consistent cell passage number and confluency.- Regularly test for mycoplasma contamination.- Confirm the expression level of c-Met in your cell line.
Incorrect Dosing - Double-check all calculations for dilutions.- Calibrate pipettes regularly.

Problem 2: Low purity detected by HPLC.

Possible Cause Troubleshooting Step
Improper Storage - Review storage conditions. Exposure to light, moisture, or elevated temperatures can cause degradation.
Contamination - Use high-purity solvents for sample preparation and mobile phases.- Ensure the HPLC system is clean.
Degradation during Analysis - If the compound is unstable, consider using a lower column temperature or a different mobile phase pH.

Problem 3: No or weak signal in Mass Spectrometry.

Possible Cause Troubleshooting Step
Low Compound Concentration - Increase the concentration of the sample being injected.
Poor Ionization - Optimize the ESI source parameters (e.g., capillary voltage, gas flow).- Try a different ionization mode (e.g., APCI) if ESI is not effective.
Compound Adsorption - Use polypropylene vials and ensure the LC system is free from materials that might adsorb the compound.

c-Met Signaling Pathway

The binding of Hepatocyte Growth Factor (HGF) to the c-Met receptor triggers its dimerization and autophosphorylation, leading to the activation of several downstream signaling cascades that promote cell growth, survival, and motility.

cMet_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HGF HGF cMet c-Met Receptor HGF->cMet Binds cMet_active Activated c-Met (Dimerized & Phosphorylated) cMet->cMet_active Activates GRB2_SOS GRB2/SOS cMet_active->GRB2_SOS PI3K PI3K cMet_active->PI3K STAT3 STAT3 cMet_active->STAT3 RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT Survival Survival AKT->Survival Motility Motility STAT3->Motility cMet_IN_22 This compound cMet_IN_22->cMet_active Inhibits

Figure 2. Simplified c-Met Signaling Pathway and the inhibitory action of this compound.

References

Validation & Comparative

A Comparative Guide to c-Met Inhibitors: Crizotinib vs. Next-Generation Selective Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The c-Met receptor tyrosine kinase, implicated in various malignancies, has been a key target for cancer therapy. Crizotinib, a first-generation multi-targeted kinase inhibitor, has shown efficacy against tumors with c-Met alterations. However, the development of more potent and selective c-Met inhibitors has introduced new therapeutic options. This guide provides an objective comparison of the efficacy of crizotinib with next-generation selective c-Met inhibitors, supported by experimental data, to inform research and drug development.

While the initially requested comparison with "c-Met-IN-22" could not be completed due to the absence of publicly available data on this compound, this guide will focus on a comparison between crizotinib and other well-documented, clinically relevant selective c-Met inhibitors such as savolitinib, capmatinib, and tepotinib.

Mechanism of Action: A Tale of Selectivity

Crizotinib is a multi-targeted tyrosine kinase inhibitor that acts on c-Met, Anaplastic Lymphoma Kinase (ALK), and ROS1.[1] Its broader activity profile can be beneficial in certain contexts but may also contribute to off-target effects.

In contrast, next-generation inhibitors like savolitinib, capmatinib, and tepotinib were designed for high selectivity towards c-Met. This specificity aims to enhance on-target potency and potentially reduce off-target toxicities.

Efficacy Showdown: Preclinical and Clinical Data

The comparative efficacy of these inhibitors has been evaluated in various preclinical and clinical settings, particularly in non-small cell lung cancer (NSCLC) harboring MET exon 14 skipping mutations or MET amplification.

Preclinical Data

In vitro studies consistently demonstrate the higher potency of selective inhibitors against c-Met.

InhibitorTarget KinasesIC50 (c-Met)Cell Line ExamplesReference
Crizotinib c-Met, ALK, ROS1~5-20 nMGTL-16, EBC-1[2]
Savolitinib c-Met~5 nMGTL-16, Hs746T[3]
Capmatinib c-Met<1 nMGTL-16, Hs746T[4]
Tepotinib c-Met~2 nMHs746T, MKN-45[5]
Clinical Data Comparison in NSCLC

Clinical trials have provided valuable insights into the real-world efficacy of these inhibitors.

InhibitorTrial (Phase)Patient PopulationObjective Response Rate (ORR)Median Progression-Free Survival (PFS)Reference
Crizotinib AcSé (Phase II)METex14 NSCLC10.7%-[6]
Crizotinib Retrospective StudyMET amplification NSCLC-1.4 months[7]
Savolitinib Retrospective StudyMETex14 NSCLCNo significant difference vs. Crizotinib-[7]
Savolitinib Retrospective StudyMET amplification NSCLC-7.1 months[7]
Capmatinib GEOMETRY mono-1 (Phase II)METex14 NSCLC (Treatment-naïve)68%9.69 months[8]
Capmatinib GEOMETRY mono-1 (Phase II)METex14 NSCLC (Pre-treated)41%5.42 months[8]
Tepotinib VISION (Phase II)METex14 NSCLC46%11.1 months (DOR)[8]

Note: Direct cross-trial comparisons should be made with caution due to differences in study design and patient populations.

One retrospective study directly comparing savolitinib and crizotinib in NSCLC patients with MET alterations found that while there was no significant difference in efficacy for patients with MET exon 14 skipping mutations, savolitinib demonstrated a significantly better median progression-free survival in patients with MET amplification (7.1 months vs. 1.4 months for crizotinib).[7]

Experimental Protocols

The following are generalized methodologies for key experiments cited in the comparison of c-Met inhibitors.

In Vitro Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against the c-Met kinase.

Protocol:

  • Recombinant human c-Met kinase is incubated with the test compound at various concentrations in a kinase buffer.

  • A specific substrate (e.g., a peptide or protein) and ATP are added to initiate the kinase reaction.

  • The reaction is allowed to proceed for a defined period at a controlled temperature.

  • The amount of phosphorylated substrate is quantified using methods such as radioisotope incorporation, fluorescence resonance energy transfer (FRET), or luminescence-based assays (e.g., ADP-Glo).

  • IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Cell Proliferation Assay

Objective: To assess the effect of a compound on the growth of cancer cell lines with c-Met alterations.

Protocol:

  • Cancer cells (e.g., GTL-16, a gastric cancer cell line with MET amplification) are seeded in 96-well plates and allowed to adhere overnight.

  • The cells are treated with serial dilutions of the test compound or a vehicle control.

  • After a defined incubation period (typically 72 hours), cell viability is measured using a colorimetric assay (e.g., MTT, XTT) or a luminescence-based assay (e.g., CellTiter-Glo).

  • The absorbance or luminescence readings are normalized to the vehicle-treated control wells.

  • IC50 values are determined by plotting the percentage of cell growth inhibition against the logarithm of the compound concentration.

Western Blot Analysis for Downstream Signaling

Objective: To evaluate the effect of a compound on the phosphorylation of c-Met and its downstream signaling proteins.

Protocol:

  • Cancer cells are treated with the test compound at various concentrations for a specified time.

  • Cells are lysed, and protein concentrations are determined using a protein assay (e.g., BCA assay).

  • Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF membrane.

  • The membrane is blocked and then incubated with primary antibodies specific for phosphorylated c-Met (p-c-Met), total c-Met, phosphorylated AKT (p-AKT), total AKT, phosphorylated ERK (p-ERK), and total ERK.

  • After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Visualizing the Molecular Landscape

To better understand the context of this comparison, the following diagrams illustrate the c-Met signaling pathway and a typical experimental workflow.

cMet_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space HGF HGF c-Met Receptor c-Met Receptor HGF->c-Met Receptor Binding & Activation PI3K PI3K c-Met Receptor->PI3K RAS RAS c-Met Receptor->RAS STAT3 STAT3 c-Met Receptor->STAT3 AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Proliferation mTOR->Proliferation Survival Survival mTOR->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Migration Migration ERK->Migration Invasion Invasion STAT3->Invasion

Figure 1. The c-Met signaling pathway initiated by HGF binding.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Models cluster_analysis Data Analysis Kinase Assay Kinase Assay Cell Proliferation Assay Cell Proliferation Assay Kinase Assay->Cell Proliferation Assay IC50 Determination IC50 Determination Kinase Assay->IC50 Determination Western Blot Western Blot Cell Proliferation Assay->Western Blot Cell Proliferation Assay->IC50 Determination Signaling Inhibition Signaling Inhibition Western Blot->Signaling Inhibition Xenograft Model Xenograft Model Tumor Growth Inhibition Tumor Growth Inhibition Xenograft Model->Tumor Growth Inhibition IC50 Determination->Xenograft Model

References

Validating Target Engagement of c-Met-IN-22 in Cellular Systems: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive overview for researchers, scientists, and drug development professionals on validating the cellular target engagement of c-Met-IN-22, a potent and orally active inhibitor of the c-Met receptor tyrosine kinase. For a thorough and objective assessment, this guide compares this compound with other well-established c-Met inhibitors, namely Crizotinib and Cabozantinib, and provides detailed experimental protocols and data presentation formats.

The c-Met signaling pathway, crucial in cell proliferation, migration, and survival, is frequently dysregulated in various cancers, making it a prime therapeutic target.[1][2] Validating that a small molecule inhibitor like this compound effectively engages and inhibits its intended target within a cellular context is a critical step in preclinical drug development.

Comparative Analysis of c-Met Inhibitors

To objectively evaluate the performance of this compound, a direct comparison with alternative c-Met inhibitors is essential. This section presents available data for this compound, Crizotinib, and Cabozantinib across various cellular target engagement assays.

Table 1: Biochemical and Cellular Potency of c-Met Inhibitors

CompoundBiochemical IC50 (c-Met)Cellular Antiproliferative IC50Cell Line
This compound 2.54 nM[3]0.092 µM[3]MKN-45 (gastric cancer)
0.83 µM[3]A-549 (lung cancer)
0.68 µM[3]HT-29 (colon cancer)
Crizotinib Not explicitly found~0.02 µMMKN-45 (gastric cancer)
Cabozantinib Not explicitly foundNot explicitly foundNot explicitly found

Key Experimental Methodologies for Target Engagement

Validating the interaction of an inhibitor with its target in a cellular environment requires a multi-faceted approach. The following are key experimental protocols that can be employed to assess and compare the target engagement of this compound and other c-Met inhibitors.

NanoBRET™ Target Engagement Assay

The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a proximity-based method that quantitatively measures the binding of a test compound to a target protein in live cells. It relies on energy transfer from a NanoLuc® luciferase-tagged target protein to a fluorescent tracer that binds to the same protein.

Experimental Protocol:

  • Cell Preparation:

    • Culture HEK293 cells and transiently transfect them with a vector encoding for a c-Met-NanoLuc® fusion protein.

    • After 24 hours, harvest the cells and resuspend them in Opti-MEM® I Reduced Serum Medium.

  • Assay Setup:

    • In a white 384-well plate, add the test compounds (e.g., this compound, Crizotinib) at various concentrations.

    • Add a fixed concentration of the NanoBRET™ c-Met tracer to all wells.

    • Add the transfected cell suspension to each well.

  • Incubation and Detection:

    • Incubate the plate at 37°C in a 5% CO2 incubator for 2 hours.

    • Add the NanoBRET™ Nano-Glo® Substrate and extracellular NanoLuc inhibitor.

    • Measure the donor emission (460 nm) and acceptor emission (618 nm) using a plate reader equipped with the appropriate filters.

  • Data Analysis:

    • Calculate the NanoBRET™ ratio by dividing the acceptor emission by the donor emission.

    • Plot the NanoBRET™ ratio against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cellular Thermal Shift Assay (CETSA®)

CETSA® is a powerful technique to monitor drug-target engagement in a cellular context. The principle is based on the ligand-induced thermal stabilization of the target protein. Binding of a compound to its target protein increases the protein's resistance to heat-induced denaturation.

Experimental Protocol:

  • Cell Treatment:

    • Culture a c-Met expressing cell line (e.g., MKN-45) to 80-90% confluency.

    • Treat the cells with the test compound (this compound or a comparator) at a desired concentration or with vehicle control (DMSO) for a specified time (e.g., 1-2 hours).

  • Heat Shock:

    • Harvest the cells and resuspend them in a suitable buffer.

    • Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-65°C) for 3 minutes using a thermal cycler.

  • Cell Lysis and Protein Quantification:

    • Lyse the cells by freeze-thaw cycles.

    • Separate the soluble fraction (containing non-denatured protein) from the precipitated fraction by centrifugation.

    • Quantify the amount of soluble c-Met in the supernatant using a suitable method like Western blotting or ELISA.

  • Data Analysis:

    • Plot the amount of soluble c-Met against the temperature for both vehicle- and compound-treated samples.

    • A shift in the melting curve to a higher temperature in the compound-treated sample indicates target engagement.

Western Blotting for Downstream Signaling

Inhibition of c-Met's kinase activity should lead to a reduction in the phosphorylation of its downstream signaling proteins, such as AKT and ERK. Western blotting can be used to visualize and quantify these changes. This compound has been shown to inhibit c-Met phosphorylation in a dose-dependent manner in MKN-45 cells.[3]

Experimental Protocol:

  • Cell Treatment and Lysis:

    • Seed a c-Met dependent cell line (e.g., MKN-45) and allow them to adhere.

    • Starve the cells in serum-free media overnight.

    • Pre-treat the cells with various concentrations of the c-Met inhibitor (e.g., this compound) for 2 hours.

    • Stimulate the cells with HGF (Hepatocyte Growth Factor) for 15 minutes to activate the c-Met pathway.

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification and Electrophoresis:

    • Determine the protein concentration of the lysates using a BCA assay.

    • Denature equal amounts of protein by boiling in Laemmli buffer and separate them by SDS-PAGE.

  • Immunoblotting:

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST.

    • Incubate the membrane with primary antibodies against phospho-c-Met (Tyr1234/1235), total c-Met, phospho-AKT (Ser473), total AKT, phospho-ERK1/2 (Thr202/Tyr204), and total ERK1/2 overnight at 4°C.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.

Visualizing Key Concepts

To further clarify the experimental workflows and the underlying biological pathway, the following diagrams are provided.

cMet_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space HGF HGF cMet c-Met Receptor HGF->cMet Binding & Dimerization PI3K PI3K cMet->PI3K Phosphorylation RAS RAS cMet->RAS STAT3 STAT3 cMet->STAT3 AKT AKT PI3K->AKT Proliferation Proliferation/ Survival AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Migration Migration/ Invasion STAT3->Migration

Caption: The c-Met signaling pathway initiated by HGF binding.

Target_Engagement_Workflow cluster_assays Target Engagement Assays NanoBRET NanoBRET Assay LiveCellBinding Direct Binding in Live Cells NanoBRET->LiveCellBinding CETSA CETSA ThermalStability Thermal Stabilization CETSA->ThermalStability WesternBlot Western Blot (Downstream Signaling) SignalingInhibition Inhibition of Downstream Pathways WesternBlot->SignalingInhibition Start Treat Cells with This compound Start->NanoBRET Start->CETSA Start->WesternBlot DataAnalysis Quantitative Data (IC50, ΔTm, p-Protein levels) LiveCellBinding->DataAnalysis ThermalStability->DataAnalysis SignalingInhibition->DataAnalysis Conclusion Validate Target Engagement DataAnalysis->Conclusion

Caption: Experimental workflow for validating c-Met target engagement.

Logical_Comparison cMet_IN_22 This compound + Potent c-Met inhibitor + Orally active - Limited public data on direct binding assays Crizotinib Crizotinib + Well-established + Clinically approved - Multi-kinase inhibitor Cabozantinib Cabozantinib + Well-established + Clinically approved - Multi-kinase inhibitor Comparison Comparison Criteria Comparison->cMet_IN_22 Potency & Selectivity Comparison->Crizotinib Clinical Validation Comparison->Cabozantinib Clinical Validation

Caption: Logical comparison of this compound with alternatives.

References

Head-to-Head Comparison: c-Met-IN-22 vs. Cabozantinib in c-Met Targeted Cancer Therapy

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of two prominent c-Met inhibitors, c-Met-IN-22 and Cabozantinib, reveals distinct profiles in their kinase selectivity, preclinical efficacy, and developmental status. While Cabozantinib is a clinically approved multi-kinase inhibitor with a broad spectrum of activity, this compound emerges from preclinical studies as a potent and orally bioavailable c-Met inhibitor. This guide provides a detailed, data-driven comparison to inform researchers and drug development professionals in the field of oncology.

Executive Summary

Cabozantinib, a well-established therapeutic agent, targets multiple receptor tyrosine kinases (RTKs) including MET, VEGFRs, AXL, and RET, contributing to its efficacy in various cancers but also to a broader side-effect profile. In contrast, available data on this compound, a newer investigational compound, suggests a more focused inhibitory activity against c-Met. This guide delves into the preclinical data of both compounds, presenting a side-by-side comparison of their biochemical potency, cellular activity, and in vivo pharmacology. Detailed experimental protocols for key assays are also provided to ensure reproducibility and aid in the design of future studies.

Data Presentation

Table 1: Biochemical and Cellular Activity
ParameterThis compoundCabozantinib
c-Met Kinase Inhibition (IC50) 2.54 nM[1]1.3 nM[2]
Antiproliferative Activity (IC50)
MKN-45 (Gastric Cancer)0.092 µM[1]Not explicitly reported for this cell line in the provided results.
A-549 (Lung Cancer)0.83 µM[1]Not explicitly reported for this cell line in the provided results.
HT-29 (Colon Cancer)0.68 µM[1]Not explicitly reported for this cell line in the provided results.
MDA-MB-231 (Breast Cancer)3.94 µM[1]Not explicitly reported for this cell line in the provided results.
HUVEC (Endothelial Cells)2.54 µM[1]Not explicitly reported for this cell line in the provided results.
FHC (Normal Colon Epithelial)8.63 µM[1]Not explicitly reported for this cell line in the provided results.
TT (Medullary Thyroid Cancer)Not reported94 nM[3]
Inhibition of c-Met Phosphorylation Dose-dependent inhibition in MKN-45 cells[1]Inhibition of HGF-stimulated c-Met phosphorylation at nanomolar concentrations.[2]
Effect on Cell Cycle G2 phase arrest in MKN-45 cells[1]Not detailed in the provided results.
Induction of Apoptosis Dose-dependent induction in MKN-45 cells[1]Promotes tumor and endothelial cell apoptosis.[2]

Note: The data for this compound is primarily from a commercial vendor and has not been independently verified in peer-reviewed literature. Data for Cabozantinib is from published research.

Table 2: In Vivo Pharmacokinetics and Efficacy
ParameterThis compound (in BALB/c mice)Cabozantinib (in nude mice with TT xenografts)
Administration Route Oral (p.o.)[1]Oral (p.o.)[3]
Dose 10 mg/kg (single dose)[1]10, 30, and 60 mg/kg (daily for 21 days)[3]
Oral Bioavailability (F%) 69%[1]Not explicitly reported in the provided results.
Elimination Half-life (t1/2) 5.6 hours (p.o.), 3.2 hours (i.v.)[1]Not explicitly reported in the provided results.
Clearance (CL) 0.87 L/h•kg (p.o.)[1]Not explicitly reported in the provided results.
In Vivo Efficacy Not reported in the provided results.Dose-dependent tumor growth inhibition.[3]

Mechanism of Action and Signaling Pathways

Both this compound and Cabozantinib exert their anticancer effects by inhibiting the c-Met receptor tyrosine kinase. Upon binding of its ligand, Hepatocyte Growth Factor (HGF), c-Met dimerizes and autophosphorylates, activating downstream signaling cascades such as the RAS/MAPK, PI3K/AKT, and STAT pathways. These pathways are crucial for cell proliferation, survival, migration, and invasion. By blocking the ATP-binding site of the c-Met kinase domain, these inhibitors prevent its activation and subsequent signaling.

Cabozantinib's broader activity against other RTKs, particularly VEGFR2, contributes to its anti-angiogenic effects, a key aspect of its clinical efficacy. The kinase selectivity profile of this compound beyond c-Met is not well-documented in the available information.

cMet_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_inhibitors Inhibitors HGF HGF c-Met c-Met HGF->c-Met Binding & Dimerization P P c-Met->P Autophosphorylation RAS RAS c-Met->RAS PI3K PI3K c-Met->PI3K STAT STAT c-Met->STAT RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT Survival Survival AKT->Survival Migration Migration STAT->Migration This compound This compound This compound->c-Met Inhibition Cabozantinib Cabozantinib Cabozantinib->c-Met Inhibition

Caption: Simplified c-Met signaling pathway and points of inhibition.

Experimental Protocols

In Vitro Kinase Inhibition Assay (General Protocol)

A common method to determine the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase is a radiometric filter-binding assay or a fluorescence-based assay.

  • Reaction Mixture Preparation: A reaction mixture is prepared containing the purified recombinant c-Met kinase domain, a suitable substrate (e.g., poly(Glu, Tyr) 4:1), and ATP (often radiolabeled with ³³P).

  • Inhibitor Addition: The test compounds (this compound or Cabozantinib) are serially diluted and added to the reaction mixture.

  • Incubation: The reaction is initiated by the addition of ATP and incubated at a controlled temperature (e.g., 30°C) for a specific duration.

  • Reaction Termination and Detection: The reaction is stopped, and the amount of phosphorylated substrate is quantified. For radiometric assays, this involves capturing the phosphorylated substrate on a filter membrane and measuring the incorporated radioactivity. For fluorescence-based assays, a specific antibody that recognizes the phosphorylated substrate is used, and the signal is detected using a plate reader.

  • Data Analysis: The percentage of kinase activity inhibition is calculated for each inhibitor concentration, and the IC50 value is determined by fitting the data to a dose-response curve.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the inhibitors (this compound or Cabozantinib) for a specified period (e.g., 72 hours).

  • MTT Addition: MTT reagent is added to each well and incubated for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: A solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of ~570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Kinase_Assay Biochemical Kinase Assay (IC50 determination) Cell_Lines Cancer Cell Line Panel Kinase_Assay->Cell_Lines Cell_Viability Cell Viability Assay (MTT) (IC50 determination) Cell_Lines->Cell_Viability Western_Blot Western Blot Analysis (Phospho-c-Met, downstream signaling) Cell_Viability->Western_Blot Animal_Model Tumor Xenograft Model (e.g., Nude Mice) Western_Blot->Animal_Model Lead Compound Selection Treatment Oral Administration of Inhibitor Animal_Model->Treatment Efficacy_Measurement Tumor Volume Measurement Treatment->Efficacy_Measurement PK_Studies Pharmacokinetic Analysis (Bioavailability, Half-life) Treatment->PK_Studies

Caption: Typical experimental workflow for preclinical evaluation of kinase inhibitors.
In Vivo Tumor Xenograft Model

This model is used to evaluate the antitumor efficacy of a compound in a living organism.

  • Cell Implantation: Human cancer cells (e.g., MKN-45 or TT cells) are subcutaneously injected into immunocompromised mice (e.g., nude or SCID mice).

  • Tumor Growth: Tumors are allowed to grow to a palpable size.

  • Treatment: Mice are randomized into treatment and control groups. The treatment group receives the inhibitor (this compound or Cabozantinib) orally at a predetermined dose and schedule. The control group receives a vehicle.

  • Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers.

  • Data Analysis: Tumor growth curves are plotted for both groups to assess the efficacy of the treatment. At the end of the study, tumors may be excised for further analysis (e.g., immunohistochemistry to assess target inhibition).

Conclusion

The head-to-head comparison of this compound and Cabozantinib highlights the classic trade-off between a highly selective inhibitor and a multi-targeted agent. Cabozantinib's clinical success is a testament to the effectiveness of simultaneously targeting multiple oncogenic pathways. Its well-documented preclinical and clinical data provide a robust foundation for its use in approved indications.

This compound, based on the limited available data, shows promise as a potent and orally bioavailable c-Met inhibitor. Its higher IC50 for antiproliferative activity in non-cancerous cells compared to some cancer cell lines suggests a potential therapeutic window. However, the lack of comprehensive, peer-reviewed data, particularly on its kinase selectivity and in vivo efficacy in various cancer models, necessitates further investigation.

For researchers, this compound represents an interesting tool for studying the specific roles of c-Met in cancer biology without the confounding effects of inhibiting other kinases. For drug development professionals, the data on this compound, while preliminary, suggests a potential new therapeutic agent that warrants further preclinical and clinical evaluation. A direct, controlled head-to-head study in various preclinical models would be invaluable to definitively position this compound relative to established multi-kinase inhibitors like Cabozantinib.

References

Unlocking Synergistic Inhibition: A Comparative Guide to c-Met and EGFR Inhibitor Combinations

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the synergistic anti-cancer effects of dual c-Met and EGFR inhibition, providing researchers, scientists, and drug development professionals with a comparative analysis of preclinical data. While this guide explores the broader synergistic relationship, it is important to note that specific data on "c-Met-IN-22" in combination with EGFR inhibitors is not publicly available in the reviewed scientific literature. Therefore, this guide will focus on the principles of this dual-inhibitor strategy using data from other well-documented c-Met and EGFR inhibitors.

The epidermal growth factor receptor (EGFR) and the mesenchymal-epithelial transition factor (c-Met) are two receptor tyrosine kinases that play pivotal roles in cell proliferation, survival, and migration. In many cancers, these signaling pathways exhibit crosstalk and redundancy, contributing to tumor growth and resistance to targeted therapies. The concurrent inhibition of both EGFR and c-Met has emerged as a promising strategy to overcome this resistance and achieve synergistic anti-tumor effects.

The Rationale for Dual Inhibition: Crosstalk and Resistance

EGFR and c-Met signaling pathways are intricately linked.[1][2] Activation of one receptor can lead to the transactivation of the other, and they share common downstream signaling molecules like PI3K/AKT and RAS/MAPK.[3][4] This signaling redundancy can render single-agent therapies ineffective. For instance, tumors can develop resistance to EGFR inhibitors by upregulating c-Met signaling, and vice versa.[5] Therefore, a dual-inhibition approach is designed to block these escape pathways and induce a more potent and durable anti-cancer response.

Quantitative Analysis of Synergistic Effects

The synergistic effect of combining c-Met and EGFR inhibitors has been demonstrated in various cancer cell lines. This synergy is often quantified using the Combination Index (CI), where a CI value of less than 1 indicates synergy.

c-Met Inhibitor EGFR Inhibitor Cell Line Assay Observation Reference
SU11274 (2 µM)Tyrphostin AG1478 (0.5 µM)H2170 (NSCLC)MTT Assay65% growth inhibition (combination) vs. 25% (SU11274 alone) and 21% (Tyrphostin alone)[6][7]
SU11274GefitinibH358 (NSCLC)FACS (Apoptosis)Synergistic increase in apoptosis[7][8]
PF2341066GefitinibPCI-15B, UM-22A (HNSCC)Not SpecifiedCombination Index (CI) < 1[9]
L2G7 (HGF neutralizing antibody)GefitinibTransgenic Mouse Model (Lung Tumorigenesis)Tumor NumberSignificantly lower mean tumor number with combination therapy[5]

Visualizing the Interplay: Signaling Pathways and Experimental Design

To better understand the molecular interactions and the methods used to study them, the following diagrams illustrate the c-Met and EGFR signaling pathways and a typical experimental workflow for assessing synergy.

Signaling_Pathways cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR cMet c-Met EGFR->cMet Crosstalk PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS cMet->EGFR Crosstalk cMet->PI3K cMet->RAS EGF EGF EGF->EGFR HGF HGF HGF->cMet AKT AKT PI3K->AKT Proliferation Cell Proliferation, Survival, Migration AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation EGFRi EGFR Inhibitor EGFRi->EGFR cMeti c-Met Inhibitor cMeti->cMet

Figure 1. c-Met and EGFR Signaling Pathway Crosstalk.

Experimental_Workflow cluster_assays In Vitro Assays start Cancer Cell Culture (e.g., NSCLC, HNSCC) treatment Treatment Groups: - Vehicle Control - c-Met Inhibitor Alone - EGFR Inhibitor Alone - Combination of Both Inhibitors start->treatment assays Perform In Vitro Assays treatment->assays data_analysis Data Analysis conclusion Determine Synergy, Additivity, or Antagonism data_analysis->conclusion viability Cell Viability Assay (e.g., MTT) viability->data_analysis apoptosis Apoptosis Assay (e.g., FACS) apoptosis->data_analysis western_blot Western Blot (for signaling proteins) western_blot->data_analysis

Figure 2. General Experimental Workflow for Synergy Assessment.

Detailed Experimental Protocols

A summary of common methodologies used to assess the synergistic effects of c-Met and EGFR inhibitors is provided below.

Cell Viability Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[6]

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Treatment: Cells are treated with various concentrations of the c-Met inhibitor, the EGFR inhibitor, or a combination of both. A vehicle control group is also included.

  • Incubation: The plates are incubated for a specified period (e.g., 48-72 hours).[8]

  • MTT Addition: MTT reagent is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the control group. The IC50 (half-maximal inhibitory concentration) for each drug and the Combination Index (CI) are determined to assess synergy.[6]

Western Blotting for Signaling Pathway Analysis

Western blotting is used to detect specific proteins in a sample and assess the phosphorylation status of key signaling molecules.

  • Cell Lysis: After treatment with the inhibitors, cells are lysed to extract total protein.

  • Protein Quantification: The protein concentration of each lysate is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: The membrane is blocked with a protein-rich solution (e.g., non-fat milk or bovine serum albumin) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The membrane is incubated with primary antibodies specific for the proteins of interest (e.g., total and phosphorylated forms of c-Met, EGFR, AKT, and ERK).

  • Secondary Antibody Incubation: The membrane is washed and then incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

  • Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.

  • Analysis: The intensity of the bands is quantified to determine the effect of the inhibitors on the phosphorylation and expression levels of the target proteins.

Apoptosis Assay (FACS Analysis)

Fluorescence-activated cell sorting (FACS) can be used to quantify the percentage of apoptotic cells after treatment.[8]

  • Cell Treatment and Harvesting: Cells are treated as described for the viability assay and then harvested.

  • Staining: Cells are stained with fluorescent markers that identify apoptotic cells, such as Annexin V (which binds to phosphatidylserine on the outer leaflet of the plasma membrane in early apoptotic cells) and propidium iodide (PI, a DNA stain that enters cells with compromised membranes, indicative of late apoptosis or necrosis).

  • FACS Analysis: The stained cells are analyzed using a flow cytometer, which measures the fluorescence of individual cells.

  • Data Interpretation: The data is used to quantify the percentage of cells in different stages of apoptosis (early apoptotic, late apoptotic/necrotic, and live).

Conclusion

The dual inhibition of c-Met and EGFR represents a compelling therapeutic strategy to overcome resistance and enhance anti-cancer efficacy. The preclinical data from various studies consistently demonstrate synergistic or additive effects when combining inhibitors of these two pathways. The experimental protocols outlined provide a robust framework for researchers to further investigate and validate novel inhibitor combinations. While specific data for "this compound" remains elusive, the principles and methodologies discussed here are broadly applicable to the evaluation of any new c-Met inhibitor in combination with EGFR-targeted therapies. Future research in this area will be crucial for translating these promising preclinical findings into effective clinical treatments for patients with cancer.

References

A Comparative Guide to the Anti-Angiogenic Effects of c-Met Tyrosine Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the anti-angiogenic properties of c-Met tyrosine kinase inhibitors, with a focus on Foretinib, Cabozantinib, and Crizotinib. These agents are compared with other anti-angiogenic drugs, Sunitinib and Bevacizumab, to offer a comprehensive overview for researchers in oncology and drug development. The c-Met signaling pathway, a critical regulator of angiogenesis, is a key therapeutic target in cancer.[1][2]

Introduction to c-Met and Angiogenesis

The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a crucial role in various cellular processes, including cell proliferation, migration, and survival. In the context of cancer, the HGF/c-Met signaling axis is a significant driver of tumor angiogenesis, the formation of new blood vessels that supply tumors with essential nutrients and oxygen.[2] Dysregulation of this pathway is associated with tumor progression, metastasis, and poor prognosis in several cancer types. Consequently, inhibitors targeting c-Met have emerged as a promising class of anti-cancer therapeutics with potent anti-angiogenic activity.

Comparative Analysis of Anti-Angiogenic Activity

The following tables summarize the in vitro and in vivo anti-angiogenic effects of selected c-Met inhibitors and other anti-angiogenic agents. The data has been compiled from various studies to provide a comparative overview. It is important to note that direct comparisons should be made with caution due to variations in experimental conditions across different studies.

In Vitro Anti-Angiogenic Activity
CompoundTarget(s)AssayCell LineEndpointIC50/EffectCitation(s)
Foretinib (XL880) c-Met, VEGFR2, KDR, Ron, Axl, Tie-2, Flt-1/3/4, Kit, PDGFRβKinase ActivityCell-freec-Met Inhibition0.4 nM[3][4]
Kinase ActivityCell-freeKDR (VEGFR2) Inhibition0.9 nM[3][4]
Endothelial Cell ViabilityLymphatic Endothelial Cells (LECs)Reduced Viability~80% reduction at 1 µM[5]
Tube FormationLymphatic Endothelial Cells (LECs)Inhibition of tube formationSignificant inhibition at 0.1 and 1 µM[5]
Cabozantinib (XL184) c-Met, VEGFR1/2/3, RET, KIT, AXL, Tie2, FLT3Kinase ActivityCell-freec-Met Inhibition1.3 nM[1]
Kinase ActivityCell-freeVEGFR2 Inhibition0.035 nM[1]
Cell ProliferationE98NT (glioblastoma)Inhibition of proliferation89 nM
Cell MigrationE98NT (glioblastoma)Reduced cell migrationSignificant reduction[6]
Crizotinib c-Met, ALK, ROS1Kinase ActivityCell-basedc-Met Inhibition11 nM[1]
Cell ViabilityT24 & T24R2 (bladder cancer)Inhibition of proliferationIC50: 5.75 - 27.86 µM[7]
Cell MigrationH2228 (lung cancer)Reduced cell migrationSignificant reduction with 300 nmol/l[8]
Sunitinib VEGFRs, PDGFRs, KIT, FLT3, RETTumor Cell ProliferationMultiple human cancer cell linesGrowth inhibitionDose-dependent
Endothelial Cell FunctionHUVECInhibition of migration and tube formation-
Bevacizumab VEGF-A--Neutralizes VEGF-A-
In Vivo Anti-Angiogenic and Anti-Tumor Activity
CompoundModelTumor TypeEndpointEffectCitation(s)
Foretinib (XL880) Mouse XenograftPancreatic Islet CancerTumor Vascularity~80% reduction[9]
Cabozantinib (XL184) Mouse XenograftPancreatic Islet CancerTumor Vascularity~80% reduction[9]
Mouse XenograftColorectal CancerTumor Size and AngiogenesisEffective reduction[10]
Crizotinib Mouse Xenograft (in combination with radiotherapy)Non-Small Cell Lung Cancer (NSCLC)Microvessel DensitySignificant reduction
Sunitinib Mouse XenograftNeuroblastomaMicrovessel DensityDose-dependent reduction[11]
Mouse Xenograft4T1 and RENCAMicrovessel DensitySignificant reduction[12]
Bevacizumab Mouse XenograftFeline Mammary CarcinomaTumor Growth and AngiogenesisSuppression of tumor growth[13]
Mouse XenograftLung AdenocarcinomaTumor GrowthSignificant inhibition[14]

Signaling Pathways and Experimental Workflows

c-Met Signaling Pathway in Angiogenesis

The binding of HGF to its receptor c-Met triggers receptor dimerization and autophosphorylation of tyrosine residues in the cytoplasmic domain. This activation initiates a cascade of downstream signaling pathways, including the RAS/RAF/MEK/ERK and PI3K/Akt pathways, which are central to promoting endothelial cell proliferation, migration, survival, and tube formation, all critical steps in angiogenesis.

cMet_Signaling cluster_downstream Downstream Signaling cluster_effects Cellular Effects HGF HGF cMet c-Met Receptor HGF->cMet Binds P1 P cMet->P1 P2 P cMet->P2 P3 P cMet->P3 P4 P cMet->P4 RAS RAS P1->RAS PI3K PI3K P2->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Migration Migration ERK->Migration Akt Akt PI3K->Akt Survival Survival Akt->Survival Tube_Formation Tube Formation Akt->Tube_Formation Tube_Formation_Workflow Start Start Coat_Plate Coat 96-well plate with Matrigel Start->Coat_Plate Incubate_Gel Incubate to allow Matrigel to solidify Coat_Plate->Incubate_Gel Seed_Cells Seed endothelial cells (e.g., HUVECs) Incubate_Gel->Seed_Cells Add_Inhibitor Add c-Met inhibitor or vehicle control Seed_Cells->Add_Inhibitor Incubate_Cells Incubate for 4-18 hours Add_Inhibitor->Incubate_Cells Image_Acquisition Acquire images of tube formation Incubate_Cells->Image_Acquisition Quantification Quantify tube length, branches, and nodes Image_Acquisition->Quantification End End Quantification->End

References

Confirming c-Met-IN-22 Induced Apoptosis via Caspase Activation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of c-Met inhibitors in inducing apoptosis through caspase activation, with a focus on contextualizing the expected performance of c-Met-IN-22. By examining data from established c-Met inhibitors, we can project the apoptotic efficacy and mechanism of novel compounds like this compound.

Introduction to c-Met Inhibition and Apoptosis

The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a crucial role in cell survival, proliferation, and motility.[1][2] Dysregulation of the HGF/c-Met signaling pathway is implicated in the progression of various cancers, making it a prime target for therapeutic intervention.[1][2][3] Small molecule c-Met inhibitors are designed to block the ATP binding site of the kinase, thereby inhibiting its activity and downstream signaling.[1] Inhibition of c-Met signaling has been shown to induce apoptosis, a form of programmed cell death, in cancer cells.[4][5][6] A key mechanism in this process is the activation of caspases, a family of proteases that execute the apoptotic program.[5][7]

Comparative Analysis of c-Met Inhibitor-Induced Apoptosis

The following table summarizes the pro-apoptotic effects of several c-Met inhibitors, providing a benchmark for evaluating this compound. The data for this compound is hypothetical and represents expected outcomes based on the performance of other inhibitors in its class.

c-Met Inhibitor Cell Line(s) Observed Apoptotic Effects Key Caspase Activation Supporting Data/Observations
This compound (Hypothetical) Various Cancer Cell LinesInduction of apoptosisActivation of Caspase-3 and Caspase-9Expected to decrease cell viability and show positive Annexin V staining.
SU11274 A549 (Lung Cancer)Significantly induced apoptosis.[4]Activation of Caspase-3.[4][5]Increased p53 stability, upregulation of Bax and PUMA, and downregulation of Bcl-2.[4]
PF-2341066 (Crizotinib) PEL (Primary Effusion Lymphoma)Induced apoptosis.[8]Increased cleaved Caspase-3 and Caspase-9.[8]Caused G2/M cell cycle arrest and DNA damage.[8]
DFX117 A549, NCI-H1975 (NSCLC)Induced apoptosis.Increased cleaved Caspase-3, Caspase-9, and PARP.[9]Suppressed c-Met and PI3K/Akt signaling pathways.[9]
Capmatinib NSCLC with METex14Suppresses proliferation and induces apoptosis.[6]Not explicitly detailed in the provided search results.A highly selective MET tyrosine kinase inhibitor.[6]
Tepotinib NSCLC with METex14Inhibits tumor growth and induces apoptosis.[6]Not explicitly detailed in the provided search results.Blocks MET phosphorylation and downstream signaling.[6]

Signaling Pathway of c-Met Inhibition Leading to Apoptosis

The inhibition of c-Met by a small molecule inhibitor like this compound disrupts downstream signaling pathways, primarily the PI3K/Akt pathway, which is a major mediator of cell survival.[4][5] This disruption leads to a cascade of events culminating in the activation of executioner caspases and apoptosis.

cMet_Apoptosis_Pathway cluster_membrane Cell Membrane cMet c-Met Receptor PI3K PI3K cMet->PI3K Activates cMet_Inhibitor This compound cMet_Inhibitor->cMet Inhibits Akt Akt PI3K->Akt Activates Bcl2 Bcl-2 (Anti-apoptotic) Akt->Bcl2 Activates Bax_PUMA Bax / PUMA (Pro-apoptotic) Akt->Bax_PUMA Inhibits Caspase9 Caspase-9 Bcl2->Caspase9 Inhibits Bax_PUMA->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes Apoptosis_Workflow cluster_cell_culture Cell Culture & Treatment cluster_apoptosis_detection Apoptosis Detection cluster_data_analysis Data Analysis & Conclusion start Seed Cancer Cells treatment Treat with this compound start->treatment annexin_v Annexin V/PI Staining (Flow Cytometry) treatment->annexin_v caspase_assay Caspase-Glo Assay treatment->caspase_assay western_blot Western Blot (Cleaved Caspases) treatment->western_blot analysis Analyze Quantitative Data annexin_v->analysis caspase_assay->analysis western_blot->analysis conclusion Confirm Apoptosis via Caspase Activation analysis->conclusion

References

Safety Operating Guide

Essential Safety and Operational Guidance for Handling c-Met-IN-22

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Safe Handling and Disposal

c-Met-IN-22 is an orally active and potent inhibitor of c-Met kinase with antiproliferative and antitumor activities.[1] Due to its biological activity, it should be handled with appropriate caution in a laboratory setting. This guide provides essential safety protocols and logistical information for handling and disposing of this compound to ensure the safety of laboratory personnel and the integrity of research.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical to minimize exposure risk when handling this compound. The following table summarizes the recommended PPE for various activities involving this compound. All PPE should be donned before handling the compound and removed in a designated area to prevent cross-contamination.

Activity Recommended PPE Notes
Weighing and Aliquoting (Solid Form) Double Nitrile Gloves, Lab Coat, Safety Goggles with Side Shields, N95 RespiratorPerform in a certified chemical fume hood or a balance enclosure to contain airborne particles.
Solution Preparation and Handling Double Nitrile Gloves, Lab Coat, Safety Goggles with Side ShieldsWork within a chemical fume hood. Ensure gloves are compatible with the solvent being used.
Cell Culture and In Vitro Assays Nitrile Gloves, Lab Coat, Safety GlassesConduct all work in a Class II Biosafety Cabinet (BSC) to maintain sterility and operator protection.
In Vivo Dosing and Animal Handling Double Nitrile Gloves, Disposable Gown, Safety Goggles, and a Face ShieldAdditional respiratory protection may be necessary based on the route of administration and institutional guidelines for handling hazardous agents in animals.
Waste Disposal Nitrile Gloves, Lab Coat, Safety GogglesFollow specific waste disposal procedures outlined below.

Operational Procedures: Safe Handling Workflow

To ensure a safe and efficient workflow, the following procedural steps should be followed when working with this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Designate Work Area gather_ppe Gather Required PPE prep_area->gather_ppe Proceed to Handling prep_materials Prepare Materials & Reagents gather_ppe->prep_materials Proceed to Handling don_ppe Don PPE prep_materials->don_ppe Proceed to Handling weigh_compound Weigh/Aliquot in Fume Hood don_ppe->weigh_compound Experimental Workflow prepare_solution Prepare Solution weigh_compound->prepare_solution Experimental Workflow perform_experiment Perform Experiment prepare_solution->perform_experiment Experimental Workflow decontaminate Decontaminate Work Surfaces perform_experiment->decontaminate Experimental Workflow doff_ppe Doff PPE Correctly decontaminate->doff_ppe Post-Experiment dispose_waste Dispose of Waste doff_ppe->dispose_waste Post-Experiment

Figure 1: A generalized workflow for the safe handling of this compound, from preparation to disposal.

Disposal Plan: Managing this compound Waste

Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and accidental exposure.

Waste Segregation:

  • Solid Waste: Unused or expired solid this compound should be disposed of as hazardous chemical waste. Contaminated consumables such as pipette tips, tubes, and gloves should be collected in a designated, sealed hazardous waste container.

  • Liquid Waste: Solutions containing this compound, including experimental media and unused stock solutions, should be collected in a clearly labeled, sealed hazardous waste container. The solvent composition should be indicated on the label.

  • Sharps: Needles and syringes used for in vivo administration must be disposed of in a designated sharps container for hazardous materials.

Disposal Procedure:

  • Collection: All waste streams should be collected at the point of generation in appropriately labeled, leak-proof containers.

  • Labeling: Waste containers must be clearly labeled with "Hazardous Waste," the name of the compound (this compound), and any solvents present.

  • Storage: Store waste containers in a designated, secure area away from general lab traffic until they are collected by the institution's environmental health and safety (EHS) department.

  • Pickup: Arrange for waste pickup through your institution's EHS office. Do not dispose of this compound waste down the drain or in the regular trash.

Adherence to these guidelines will help ensure a safe laboratory environment for all personnel working with the potent c-Met inhibitor, this compound. Always consult your institution's specific safety protocols and the relevant Safety Data Sheets for any chemicals used in conjunction with this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.